L-DOPA-d3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11NO4 |
|---|---|
Molecular Weight |
200.21 g/mol |
IUPAC Name |
2-amino-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/i1D,2D,4D |
InChI Key |
WTDRDQBEARUVNC-KYKRLZBASA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC(C(=O)O)N)[2H])O)O)[2H] |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is L-DOPA-d3 and its chemical properties
An In-depth Technical Guide to L-DOPA-d3
Introduction
This compound, also known as Levodopa-d3 or 3,4-Dihydroxyphenylalanine-d3, is a deuterated form of L-DOPA (Levodopa). L-DOPA is a naturally occurring amino acid and a precursor to the neurotransmitter dopamine.[1] Due to its ability to cross the blood-brain barrier, L-DOPA is a crucial medication for treating Parkinson's disease and other dopamine-responsive disorders.[2][3] this compound serves as an essential tool in clinical and research settings, primarily as an internal standard for the accurate quantification of L-DOPA in biological samples using mass spectrometry techniques.[4][5] This guide provides a comprehensive overview of the chemical properties, metabolism, and analytical applications of this compound.
Chemical Properties
This compound is an isotopically labeled analog of L-DOPA, where three hydrogen atoms on the phenyl ring have been replaced with deuterium. This substitution results in a molecule with a higher molecular weight than its unlabeled counterpart, which allows for its differentiation in mass spectrometry analysis, while maintaining nearly identical chemical and physical properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| IUPAC Name | 2-amino-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid | |
| Synonyms | Levodopa-d3, 3,4-Dihydroxyphenylalanine-d3, 5-hydroxy-L-tyrosine-2,3,6-d3 | |
| CAS Number | 53587-29-4 | |
| Molecular Formula | C₉H₈D₃NO₄ | |
| Molecular Weight | 200.21 g/mol | |
| Isotopic Purity | ≥98 atom % D, ≥99% deuterated forms (d1-d3) | |
| Appearance | Crystalline solid, powder | |
| Solubility | Sparingly soluble in water. Soluble at 25 mg/mL in H₂O with sonication, warming, and pH adjustment to 1 with HCl at 60°C. | |
| Melting Point | 292 °C (decomposes) | |
| Storage Temperature | -20°C or refrigerated (+2°C to +8°C). Protect from light. |
Metabolism and Signaling Pathway
L-DOPA, and by extension this compound, is synthesized in the body from the amino acid L-tyrosine by the enzyme tyrosine hydroxylase. Once it crosses the blood-brain barrier, L-DOPA is converted into dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). Peripherally, L-DOPA can also be metabolized by catechol-O-methyl transferase (COMT) to form 3-O-methyldopa.
Experimental Protocols and Analytical Methods
This compound is the internal standard of choice for the quantification of L-DOPA in various biological matrices, including plasma and plant extracts, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation (General Protocol)
A common method for extracting L-DOPA from samples involves ultrasonic extraction with an acidic solution.
-
Homogenization: Homogenize the sample (e.g., plant material, tissue) in a suitable solvent, often an acidic solution like 1% formic acid in water, to stabilize L-DOPA.
-
Spiking: Add a known concentration of the this compound internal standard to the homogenate.
-
Extraction: Perform ultrasonic extraction to facilitate the release of the analyte from the matrix.
-
Centrifugation: Centrifuge the sample to pellet solid debris.
-
Filtration: Filter the supernatant through a suitable filter (e.g., 0.22 µm) to remove any remaining particulates before LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for quantifying L-DOPA.
-
Chromatography: Separation is typically achieved using a C18 reversed-phase column or a specialized chiral column for enantiomeric purity analysis. The mobile phase often consists of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent like methanol or acetonitrile.
-
Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Quantification is performed using Multiple Reaction Monitoring (MRM).
-
MRM Transition for L-DOPA: m/z 198 → 152
-
MRM Transition for this compound: m/z 201 → 154
-
-
Quantification: The concentration of endogenous L-DOPA is calculated by comparing the peak area ratio of the analyte (L-DOPA) to the internal standard (this compound).
Conclusion
This compound is an indispensable tool for researchers and drug development professionals. Its chemical properties, being nearly identical to the endogenous compound, make it the ideal internal standard for mass spectrometry-based quantification. This ensures the accuracy and reliability of measurements in preclinical and clinical studies, aiding in the development and monitoring of therapies for conditions like Parkinson's disease. The established analytical workflows utilizing this compound provide a robust framework for its application in neuroscience and pharmaceutical analysis.
References
An In-depth Technical Guide on the Mechanism of Action of L-DOPA-d3 in the Brain
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-DOPA remains the gold standard for the symptomatic treatment of Parkinson's disease. However, its long-term use is associated with motor complications, largely attributed to its pulsatile dopaminergic stimulation. L-DOPA-d3, a deuterated form of L-DOPA, offers a promising therapeutic alternative by leveraging the kinetic isotope effect. The substitution of hydrogen atoms with deuterium at key positions in the L-DOPA molecule leads to a slower metabolism of the resulting deuterated dopamine by monoamine oxidase (MAO). This attenuated breakdown prolongs the synaptic residence time of dopamine, leading to more stable and sustained dopaminergic stimulation. Preclinical studies have demonstrated that this altered pharmacokinetic and pharmacodynamic profile of this compound results in enhanced anti-parkinsonian efficacy and a reduction in L-DOPA-induced dyskinesias in animal models of Parkinson's disease. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its metabolic pathway, pharmacokinetics, and pharmacodynamics, supported by experimental data and protocols.
Introduction: The Rationale for Deuterated L-DOPA
Levodopa (L-DOPA) has been the cornerstone of Parkinson's disease therapy for decades.[1] As a precursor to dopamine, it effectively replenishes the depleted neurotransmitter in the striatum of Parkinson's patients.[2] However, the therapeutic window of L-DOPA narrows over time, leading to debilitating motor fluctuations and dyskinesias.[1] These complications are linked to the short half-life of L-DOPA and the resulting pulsatile stimulation of dopamine receptors.
Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon. This fundamental principle, known as the kinetic isotope effect, can be exploited to slow down enzymatic reactions that involve the cleavage of a carbon-hydrogen bond.[3][4] In the context of L-DOPA, selective deuteration at the alpha and beta carbons of the molecule results in a deuterated form of dopamine that is more resistant to degradation by MAO. This leads to a prolonged half-life of dopamine in the synapse, offering the potential for a more continuous and physiological dopaminergic stimulation.
Mechanism of Action of this compound
The primary mechanism of action of this compound revolves around its impact on dopamine metabolism. Once this compound crosses the blood-brain barrier, it is converted to deuterated dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC), similar to its non-deuterated counterpart. The crucial difference lies in the subsequent metabolic fate of the deuterated dopamine.
The catabolism of dopamine is primarily mediated by two enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The cleavage of the carbon-hydrogen bond at the alpha-carbon of dopamine is a rate-limiting step in its oxidation by MAO. The stronger carbon-deuterium bond in dopamine-d3 slows down this enzymatic reaction, leading to a reduced rate of metabolism and consequently, a longer half-life of the neurotransmitter in the synaptic cleft. This sustained elevation of dopamine levels is believed to provide a more stable stimulation of post-synaptic dopamine receptors, thereby improving motor control and reducing the likelihood of developing motor complications.
Signaling Pathways
The sustained presence of deuterated dopamine in the synapse enhances signaling through both D1 and D2 dopamine receptor pathways in the striatum. The diagram below illustrates the canonical dopamine signaling cascade.
References
- 1. japsonline.com [japsonline.com]
- 2. L-DOPA-induced dopamine efflux in the striatum and the substantia nigra in a rat model of Parkinson's disease: temporal and quantitative relationship to the expression of dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three types of stereospecificity and the kinetic deuterium isotope effect in the oxidative deamination of dopamine as catalyzed by different amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterium kinetic isotope effect studies of a potential in vivo metabolic trapping agent for Monoamine Oxidase-B - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Structural Characterization of L-DOPA-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and structural characterization of L-DOPA-d3 (L-3,4-dihydroxyphenylalanine-d3), an isotopically labeled form of L-DOPA crucial for a range of applications, including as an internal standard in pharmacokinetic and metabolic studies.
Introduction
L-DOPA is the cornerstone therapy for Parkinson's disease, acting as a metabolic precursor to dopamine.[1][2] The deuterated analog, this compound, in which three hydrogen atoms on the phenyl ring are replaced by deuterium, is an invaluable tool in biomedical research. Its primary application is as an internal standard for the quantification of L-DOPA in biological matrices by mass spectrometry.[1][2] This guide details a proven method for its synthesis and the analytical techniques for its structural confirmation.
Synthesis of this compound
The synthesis of this compound, specifically the ring-labeled [2′,5′,6′-2H3]-L-DOPA isotopomer, can be effectively achieved through acid-catalyzed isotopic exchange. This method involves the direct exchange of aromatic protons of L-DOPA with deuterium from a deuterated solvent.[3]
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocol
The following protocol is based on the acid-catalyzed isotopic exchange method for the synthesis of [2′,5′,6′-2H3]-L-DOPA.
-
Preparation: Dissolve L-DOPA in a solution of a strong deuterated acid, such as deuterium chloride (DCl) in deuterium oxide (D₂O).
-
Reaction: Heat the mixture under reflux for a specified period to facilitate the hydrogen-deuterium exchange on the aromatic ring at the 2', 5', and 6' positions.
-
Monitoring: The progress of the deuteration can be monitored by taking aliquots of the reaction mixture and analyzing them by ¹H NMR to observe the disappearance of the signals corresponding to the aromatic protons.
-
Work-up: After the reaction is complete, cool the mixture and neutralize the acid. The product may precipitate from the solution.
-
Isolation and Purification: Isolate the crude this compound by filtration. Purify the product by recrystallization from a suitable solvent system to remove any unreacted starting material and by-products.
-
Drying: Dry the purified this compound under vacuum to obtain a crystalline solid.
Structural Characterization
Thorough structural characterization is essential to confirm the identity, purity, and extent of deuteration of the synthesized this compound.
Characterization Workflow
Caption: Experimental workflow for characterization.
Spectroscopic and Physical Data
The following tables summarize the key data for the structural characterization of this compound.
Table 1: Physical and General Data
| Property | Value | Reference |
| Chemical Name | (2S)-2-Amino-3-(3,4-dihydroxyphenyl-2,5,6-d3)propanoic acid | |
| Synonyms | Levodopa-d3, 3,4-Dihydroxyphenylalanine-d3 | |
| CAS Number | 53587-29-4 | |
| Molecular Formula | C₉H₈D₃NO₄ | |
| Molecular Weight | ~200.21 g/mol | |
| Appearance | Crystalline solid | |
| Purity | ≥99% deuterated forms (d₁-d₃) |
Table 2: Mass Spectrometry Data
| Technique | Parameter | Value | Reference |
| Derivatization-MS | m/z of TMPy-labeled this compound | 305.0 | |
| m/z of TMPy-labeled L-DOPA | 302.1 | ||
| Mass shift due to d3-labeling | +3 Da |
Table 3: NMR Spectroscopy Data (Predicted)
| Nucleus | Position | Expected Chemical Shift (δ ppm) | Key Feature | Reference |
| ¹H NMR | Aromatic (2', 5', 6') | Absent or significantly reduced signals | Confirms high level of deuteration | |
| Aromatic (3') | Present | |||
| Aliphatic (α-CH, β-CH₂) | Present | |||
| ¹³C NMR | Aromatic (C-D) | Signals may be broadened or show C-D coupling | Confirms deuterium attachment |
Note: The exact chemical shifts for this compound in ¹H and ¹³C NMR will be similar to those of L-DOPA for the non-deuterated positions, but the key confirmation of successful synthesis comes from the absence of proton signals at the deuterated positions in the ¹H NMR spectrum.
Conclusion
The synthesis of this compound via acid-catalyzed isotopic exchange is a robust method for producing this valuable internal standard. The structural integrity and isotopic enrichment can be confidently confirmed using a combination of NMR and mass spectrometry. This guide provides the foundational knowledge for researchers to produce and validate this compound for use in advanced analytical applications.
References
An In-depth Technical Guide on L-DOPA-d3 as a Precursor to Dopamine-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope-labeled compounds are indispensable tools in biomedical research, enabling precise tracing and quantification of metabolic pathways. L-3,4-dihydroxyphenylalanine-d3 (L-DOPA-d3) serves as a crucial precursor for the synthesis of deuterium-labeled dopamine (dopamine-d3). This guide provides a comprehensive technical overview of the synthesis, metabolism, and application of this compound. It details the enzymatic conversion to dopamine-d3, its primary uses as an internal standard for mass spectrometry and as a metabolic tracer in preclinical and clinical research, particularly in the context of Parkinson's disease. Detailed experimental protocols for quantification and data tables for mass spectrometric analysis are provided to facilitate its application in a research setting.
Introduction
L-DOPA is the metabolic precursor to dopamine and the cornerstone therapy for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1][2] While L-DOPA can cross the blood-brain barrier, dopamine itself cannot.[2][3] Once in the brain, L-DOPA is converted to dopamine by the enzyme Aromatic L-amino acid decarboxylase (AADC), replenishing depleted dopamine stores and alleviating motor symptoms.[4]
The study of dopamine metabolism and pharmacokinetics is critical for optimizing therapies and understanding disease progression. This compound, a deuterated isotopologue of L-DOPA, is a powerful tool for this purpose. It is primarily used in two key applications:
-
Internal Standard: In quantitative mass spectrometry (MS), an ideal internal standard co-elutes with the analyte of interest and has a similar ionization efficiency but a different mass-to-charge ratio (m/z). This compound and its metabolite, dopamine-d3, are chemically identical to their endogenous counterparts, making them perfect internal standards for the accurate quantification of L-DOPA and dopamine in biological matrices.
-
Metabolic Tracer: By administering this compound, researchers can trace its conversion to dopamine-d3 and subsequent metabolites in vivo. This allows for the detailed study of dopamine turnover, the effects of therapeutic agents on dopamine metabolism, and the pharmacokinetics of L-DOPA itself without interfering with endogenous dopamine pools.
Recent research has also explored the therapeutic potential of deuterated L-DOPA. The substitution of hydrogen with deuterium creates a stronger carbon-deuterium bond, which can slow down enzymatic degradation by enzymes like monoamine oxidase (MAO). This "kinetic isotope effect" can increase the half-life of the resulting dopamine-d3, potentially leading to more sustained dopaminergic stimulation and a reduced risk of motor complications associated with long-term L-DOPA therapy.
Synthesis and Metabolism
The core of this compound's utility lies in its biochemical conversion to dopamine-d3, a pathway that mirrors the endogenous synthesis of dopamine.
Enzymatic Conversion
The conversion of this compound to dopamine-d3 is a single-step enzymatic reaction catalyzed by Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase. This enzyme removes the carboxyl group from this compound.
-
Substrate: L-3,4-dihydroxyphenylalanine-d3 (this compound)
-
Enzyme: Aromatic L-amino acid Decarboxylase (AADC)
-
Cofactor: Pyridoxal phosphate (PLP), the active form of vitamin B6.
-
Product: 3,4-dihydroxyphenethylamine-d3 (Dopamine-d3)
This reaction occurs both in the periphery and within the central nervous system after this compound crosses the blood-brain barrier.
Subsequent Metabolism of Dopamine-d3
Once formed, dopamine-d3 is metabolized through the same pathways as endogenous dopamine. The primary enzymes involved are monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). This leads to deuterated versions of dopamine's main metabolites, which can also be traced and quantified.
-
Dopamine-d3 → DOPAC-d3: Catalyzed by MAO.
-
Dopamine-d3 → 3-MT-d3: Catalyzed by COMT.
-
DOPAC-d3 / 3-MT-d3 → HVA-d3: Further metabolism leads to deuterated homovanillic acid (HVA).
The diagram below illustrates this metabolic pathway.
Applications and Quantitative Analysis
The primary application of this compound and its metabolite, dopamine-d3, is in quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Use as an Internal Standard
For accurate quantification of endogenous L-DOPA and dopamine, their deuterated counterparts are added to biological samples (e.g., plasma, urine, brain microdialysate) at a known concentration at the beginning of sample preparation. This accounts for any analyte loss during extraction and for variations in instrument response.
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Formula Weight |
|---|---|---|---|
| This compound | 53587-29-4 | C₉H₈D₃NO₄ | 200.2 |
| Dopamine-d3 | N/A | C₈H₈D₃NO₂ | 156.2 |
Data sourced from commercial suppliers.
LC-MS/MS Analysis
LC-MS/MS is the gold standard for detecting and quantifying neurotransmitters and their metabolites due to its high sensitivity and specificity. The method involves chromatographic separation followed by mass spectrometric detection using Multiple Reaction Monitoring (MRM) mode.
Table 2: Example LC-MS/MS Parameters for Dopamine and Dopamine-d3
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Dopamine | 154.1 | 137.1 | 15 |
| Dopamine-d3 (IS) | 157.1 | 140.1 | 15 |
Note: These values are illustrative and require optimization for specific instruments and methods. The mass shift of +3 Da for the precursor and product ions of the deuterated standard is typical.
Experimental Protocols
This section provides a generalized protocol for the extraction and analysis of dopamine from brain tissue using dopamine-d3 as an internal standard.
Protocol: Quantification of Dopamine in Rat Brain Tissue
Objective: To measure the concentration of dopamine in a rat striatum sample using LC-MS/MS with dopamine-d3 as an internal standard.
Materials:
-
Rat striatum tissue
-
Dopamine-d3 internal standard (IS) stock solution (e.g., 1 µg/mL in methanol)
-
0.1 M Perchloric acid (HClO₄) with 0.05% EDTA
-
Acetonitrile (ACN)
-
Mobile Phase A: 0.2% Formic Acid in Water
-
Mobile Phase B: Methanol
-
Microcentrifuge tubes, homogenizer, and LC-MS/MS system
Methodology:
-
Sample Preparation:
-
Weigh a frozen striatum sample (~10-20 mg).
-
Add 200 µL of ice-cold 0.1 M HClO₄.
-
Add a known amount of dopamine-d3 IS (e.g., 10 µL of a 100 ng/mL working solution).
-
Homogenize the tissue on ice until fully dispersed.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet proteins and cellular debris.
-
-
Supernatant Transfer:
-
Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Injection Volume: 10 µL.
-
Flow Rate: 0.3 mL/min.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-3 min: Ramp to 95% B
-
3-4 min: Hold at 95% B
-
4-5 min: Return to 5% B and equilibrate.
-
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI+) and MRM mode using the transitions from Table 2.
-
-
Quantification:
-
Generate a calibration curve using standards of known dopamine concentration with a fixed amount of dopamine-d3 IS.
-
Calculate the peak area ratio (Dopamine / Dopamine-d3) for each standard and sample.
-
Determine the concentration of dopamine in the samples by interpolating their peak area ratios against the calibration curve.
-
The workflow for this protocol is visualized below.
Conclusion
This compound is an essential research tool that provides high-fidelity insights into the complex dynamics of the dopamine system. Its role as a precursor to dopamine-d3 allows for precise quantification of endogenous dopamine levels via isotope dilution mass spectrometry and enables sophisticated metabolic tracing studies. The potential therapeutic benefit of deuteration, by slowing enzymatic metabolism, opens new avenues for developing improved L-DOPA formulations with potentially fewer side effects. The protocols and data presented in this guide offer a foundational resource for researchers aiming to leverage the power of this compound in their studies of neurotransmitter function, neurodegenerative diseases, and drug development.
References
The Role of L-DOPA-d3 in Advancing Parkinson's Disease Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levodopa (L-DOPA) remains the cornerstone therapy for Parkinson's disease (PD), a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra. Understanding the intricate pharmacokinetics and metabolism of L-DOPA is paramount for optimizing treatment strategies and developing novel therapeutics. L-DOPA-d3, a deuterated form of L-DOPA, has emerged as an indispensable tool in this endeavor. Its unique properties allow for precise quantification and metabolic tracking, providing researchers with a powerful means to investigate the complexities of L-DOPA biochemistry in the context of Parkinson's disease. This technical guide provides a comprehensive overview of the role of this compound in PD research, detailing its applications, experimental protocols, and the insights it offers into the metabolic fate of this critical therapeutic agent.
Core Applications of this compound in Parkinson's Disease Research
The primary application of this compound lies in its use as an internal standard for the accurate quantification of L-DOPA in biological matrices using mass spectrometry-based methods.[1] Its utility extends to metabolic studies, where it enables the differentiation between endogenously produced L-DOPA and exogenously administered L-DOPA, as well as the tracing of its metabolic conversion to dopamine and other downstream metabolites.
Internal Standard for Quantitative Analysis
In analytical chemistry, an internal standard is a compound added in a constant amount to samples, the calibration standard, and the blank. This compound is an ideal internal standard for L-DOPA quantification because it is chemically identical to L-DOPA, but has a different mass due to the presence of three deuterium atoms. This mass difference allows for its distinct detection by a mass spectrometer, while its chemical similarity ensures that it behaves identically to L-DOPA during sample preparation, extraction, and ionization, thus correcting for any analyte loss during these steps.
Metabolic Tracer
By administering this compound to animal models of Parkinson's disease, researchers can track its metabolic fate with high precision.[2] This allows for the investigation of how L-DOPA is converted to dopamine, as well as its degradation into other metabolites. This is crucial for understanding the therapeutic efficacy of L-DOPA and the mechanisms underlying treatment-related complications such as motor fluctuations and dyskinesias. Imaging mass spectrometry studies have successfully used deuterium-substituted L-DOPA to differentiate between endogenous and exogenous L-DOPA in the brain and to visualize the in vivo formation of deuterated dopamine and norepinephrine.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data related to L-DOPA and this compound, compiled from various research articles.
Table 1: Physicochemical Properties
| Property | L-DOPA | This compound |
| Molecular Formula | C₉H₁₁NO₄ | C₉H₈D₃NO₄ |
| Molar Mass | 197.19 g/mol | 200.2 g/mol [1] |
| CAS Number | 59-92-7 | 53587-29-4 |
Table 2: Mass Spectrometry Data for Quantification
| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Technique |
| L-DOPA | 198 | 152 | LC-MS/MS |
| This compound | 201.05 | 154.39 | LC-MS/MS |
| TMPy-labeled L-DOPA | 302.1 | - | Imaging Mass Spectrometry |
| TMPy-labeled this compound | 305.0 | - | Imaging Mass Spectrometry |
| TMPy-labeled Dopamine | 258.1 | - | Imaging Mass Spectrometry |
| TMPy-labeled Dopamine-d3 | 261.1 | - | Imaging Mass Spectrometry |
| TMPy-labeled Norepinephrine | 274.1 | - | Imaging Mass Spectrometry |
| TMPy-labeled Norepinephrine-d3 | 277.1 | - | Imaging Mass Spectrometry |
Table 3: Comparative Pharmacokinetic Parameters of Deuterated L-DOPA (SD-1077) vs. L-DOPA in Healthy Subjects
| Parameter | L-DOPA/Carbidopa | SD-1077/Carbidopa | Geometric Mean Ratio (SD-1077/L-DOPA) |
| Cmax (ng/mL) | 1490 | 1320 | 88.4% |
| AUC₀₋t (ngh/mL) | 3580 | 3200 | 89.5% |
| AUC₀₋inf (ngh/mL) | 3620 | 3240 | 89.6% |
| Dopamine Cmax (ng/mL) | 0.44 | 0.79 | 180% |
| Dopamine AUC₀₋t (ng*h/mL) | 0.81 | 1.67 | 206% |
| Data adapted from a study on SD-1077, a selectively deuterated L-DOPA. |
Experimental Protocols
Protocol 1: Quantification of L-DOPA in Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol provides a general framework for the quantification of L-DOPA in plasma samples.
1. Sample Preparation:
- Thaw frozen plasma samples on ice.
- To 100 µL of plasma, add 20 µL of an internal standard working solution containing this compound.
- Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
- Vortex mix for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient of methanol and water with 0.1% formic acid is a typical mobile phase.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- L-DOPA: 198 → 152
- This compound: 201.05 → 154.39
3. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of L-DOPA to this compound against the concentration of the calibration standards.
- Determine the concentration of L-DOPA in the plasma samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Imaging Mass Spectrometry of L-DOPA and its Metabolites in Brain Tissue using Deuterated L-DOPA
This protocol outlines a general workflow for imaging mass spectrometry to visualize the distribution of L-DOPA and its metabolites.
1. Animal Model and Dosing:
- Utilize an appropriate animal model of Parkinson's disease.
- Administer this compound intraperitoneally.
2. Tissue Preparation:
- Sacrifice the animal at a predetermined time point after dosing.
- Rapidly dissect the brain and snap-freeze it in isopentane cooled with liquid nitrogen.
- Section the frozen brain tissue at a thickness of 10-20 µm using a cryostat.
- Thaw-mount the tissue sections onto conductive glass slides.
3. Matrix Application and Derivatization:
- Apply a suitable matrix solution (e.g., 2,5-dihydroxybenzoic acid) uniformly over the tissue section using an automated sprayer.
- For enhanced detection of catecholamines, on-tissue derivatization with a reagent like 2,4,6-trimethylpyrylium tetrafluoroborate (TMPy) can be performed.
4. Imaging Mass Spectrometry Analysis:
- Instrument: A MALDI (Matrix-Assisted Laser Desorption/Ionization) imaging mass spectrometer.
- Acquisition Mode: Positive ion mode.
- Data Acquisition: Acquire mass spectra from a grid of spots across the entire tissue section.
5. Data Analysis and Visualization:
- Reconstruct the acquired mass spectra to generate ion images for specific m/z values corresponding to this compound and its deuterated metabolites (e.g., dopamine-d3, norepinephrine-d3).
- Co-register the ion images with an optical image of the tissue section to correlate the distribution of the analytes with specific brain regions.
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
This compound is a critical tool for researchers studying Parkinson's disease. Its application as an internal standard ensures the accuracy and reliability of L-DOPA quantification in biological samples, which is fundamental for pharmacokinetic and pharmacodynamic studies. Furthermore, its use as a metabolic tracer provides invaluable insights into the complex biotransformation of L-DOPA in vivo. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate the integration of this compound into research workflows, ultimately contributing to a deeper understanding of Parkinson's disease and the development of more effective therapeutic interventions. The distinction between the utility of this compound in mass spectrometry and radiolabeled tracers like [18F]DOPA in PET imaging is important; while both are valuable, this compound's primary role is in providing the precise quantitative data that underpins and validates findings from broader imaging studies.
References
Metabolic fate of L-DOPA-d3 in vivo
An in-depth technical guide on the metabolic fate of L-DOPA-d3 in vivo for researchers, scientists, and drug development professionals.
Introduction
L-3,4-dihydroxyphenylalanine (L-DOPA) remains the gold standard for the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. L-DOPA functions as a metabolic precursor to dopamine, capable of crossing the blood-brain barrier to replenish depleted dopamine levels in the brain. This compound, a stable isotope-labeled form of L-DOPA, serves as a crucial tool in pharmacokinetic and metabolic studies. Its use allows for the precise differentiation between exogenously administered L-DOPA and endogenous L-DOPA, enabling detailed investigation of its absorption, distribution, metabolism, and excretion (ADME) without the confounding presence of the endogenous compound. This guide provides a comprehensive overview of the in vivo metabolic fate of this compound, detailing its metabolic pathways, summarizing quantitative data, and outlining the experimental protocols used for its study.
Metabolic Pathways of this compound
The metabolism of this compound mirrors that of unlabeled L-DOPA, primarily occurring in the periphery and the brain. The two major initial metabolic pathways are decarboxylation and O-methylation.
-
Decarboxylation to Dopamine-d3: In the periphery, this compound is rapidly converted to dopamine-d3 by the enzyme aromatic L-amino acid decarboxylase (AADC). This conversion is so efficient that L-DOPA is often co-administered with a peripheral AADC inhibitor, such as carbidopa or benserazide, to increase its bioavailability and central nervous system penetration.
-
O-methylation to 3-O-Methyldopa-d3 (3-OMD-d3): The enzyme catechol-O-methyltransferase (COMT) methylates this compound to form 3-O-methyldopa-d3. 3-OMD-d3 has a much longer half-life than this compound and can compete with L-DOPA for transport across the blood-brain barrier. Therefore, COMT inhibitors are also used in clinical practice to enhance the therapeutic efficacy of L-DOPA.
Once in the brain, this compound that has crossed the blood-brain barrier is converted to dopamine-d3. This newly synthesized dopamine-d3 can then be further metabolized by monoamine oxidase (MAO) and COMT into 3,4-dihydroxyphenylacetic acid-d3 (DOPAC-d3) and homovanillic acid-d3 (HVA-d3), respectively. These metabolites are then eliminated from the body, primarily through the urine.
Navigating the Stability of L-DOPA-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for L-DOPA-d3 (Levodopa-d3). Understanding the stability profile of this deuterated analogue of L-DOPA is critical for ensuring its quality, efficacy, and safety in research and pharmaceutical development. This document synthesizes available data on its stability under various conditions, outlines relevant experimental protocols, and visualizes key metabolic and degradation pathways.
Core Stability and Storage Recommendations
This compound, a deuterated form of the Parkinson's disease pro-drug L-DOPA, is utilized for its altered metabolic profile, which can lead to a longer half-life of the active metabolite, dopamine. The stability of this compound is a crucial parameter for its handling and use.
General Storage Guidelines:
For optimal stability, this compound should be stored in a well-sealed container, protected from light. The recommended long-term storage temperature is either refrigerated (2-8°C) or frozen (-20°C). Under these conditions, this compound has been reported to be stable for at least four years. For solutions, especially those at neutral or alkaline pH, stability is significantly reduced, and fresh preparation is recommended. The addition of antioxidants like ascorbic acid can prolong the stability of L-DOPA in solution.
Table 1: Recommended Storage Conditions for this compound
| Condition | Temperature | Duration | Recommendations |
| Long-term Storage (Solid) | -20°C | ≥ 4 years | Protect from light; store in original, well-sealed container. |
| Short-term Storage (Solid) | 2-8°C | Months to Years | Protect from light; store in original, well-sealed container. |
| In-solution (Acidic pH) | 2-8°C | Up to 72 hours with antioxidant | Prepare fresh; use of antioxidants like ascorbic acid is recommended. |
| In-solution (Neutral/Alkaline pH) | Room Temperature | Hours | Highly unstable; prone to oxidation and color change. Prepare immediately before use. |
Note: The stability data for this compound is not as extensively published as for L-DOPA. The information presented here is a combination of manufacturer recommendations for this compound and extrapolated data from stability studies on L-DOPA.
Quantitative Stability Data under Stress Conditions
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. While specific quantitative data for this compound is limited in publicly available literature, studies on L-DOPA provide valuable insights into its degradation profile under various stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.
Table 2: Summary of L-DOPA Degradation under Forced Stress Conditions
| Stress Condition | Reagents and Conditions | Observed Degradation of L-DOPA (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 80°C, 4 hours | ~5.8% | Minimal degradation |
| Alkaline Hydrolysis | 0.1 M NaOH, 55°C, 4 hours | ~50.9% | Dopaquinone, Melanin, other colored compounds |
| Oxidative Degradation | 3% H₂O₂, Room Temperature, 24 hours | ~7.0% | Dopaquinone and subsequent oxidation products |
| Thermal Degradation | Solid state, up to 250°C | Stable up to ~250°C | Decomposition products at higher temperatures |
| Photodegradation | UV light (254 nm), 40°C, 24 hours | No significant degradation | Photolytic products are generally not the primary concern for solid L-DOPA |
Disclaimer: The data in this table is derived from studies on L-DOPA and should be considered as an estimation for the stability of this compound. The deuteration is not expected to significantly alter the chemical stability under these conditions, but specific studies on this compound are required for confirmation.
Experimental Protocols
The following section details a representative experimental protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method, which can be adapted for the analysis of this compound and its degradation products.
Stability-Indicating HPLC Method
Objective: To develop and validate a method capable of separating and quantifying this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or phosphate buffer at acidic pH) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M HCl or mobile phase).
-
For forced degradation studies, subject the stock solution or solid drug substance to the stress conditions outlined in Table 2.
-
Neutralize the samples if necessary and dilute to a suitable concentration with the mobile phase before injection.
Validation Parameters (as per ICH Q2(R1) guidelines):
-
Specificity: Assessed by analyzing stressed samples to ensure the peak for this compound is free from interference from degradation products, placebo, and impurities. Peak purity analysis using a PDA detector is recommended.
-
Linearity: Determined by analyzing a series of dilutions of the standard solution to cover the expected concentration range.
-
Accuracy: Evaluated by the recovery of known amounts of this compound spiked into a placebo mixture.
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day and inter-analyst) studies.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluated by making small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.
Visualizing Key Pathways
Understanding the metabolic and degradation pathways of L-DOPA is essential for interpreting stability data and for drug development.
Metabolic Pathway of L-DOPA
The primary therapeutic relevance of L-DOPA lies in its conversion to dopamine in the brain. Deuteration at specific positions in the L-DOPA molecule can slow down its metabolism, leading to a more sustained dopamine level.
Solubility Profile of L-DOPA-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of L-DOPA-d3 (Levodopa-d3), a deuterated analog of L-DOPA, which is a cornerstone in the management of Parkinson's disease. Given the limited direct quantitative solubility data for this compound, this document leverages available information for L-DOPA as a close proxy, a scientifically reasonable approach due to their structural homology. This guide is intended to support research and development activities by providing key data on solubility in various solvents, standardized experimental protocols for solubility determination, and visual representations of relevant biological and experimental workflows.
Quantitative Solubility Data
The solubility of this compound is expected to be very similar to that of L-DOPA. The following table summarizes the available quantitative and qualitative solubility data for L-DOPA in common laboratory solvents. This information is critical for the preparation of stock solutions and experimental media.
| Solvent | Solubility (at ambient temperature) | Remarks |
| Water | Sparingly soluble[1][2] | Approximately 3.3 mg/mL for L-DOPA.[3] |
| DMSO (Dimethyl Sulfoxide) | 3 mg/mL (for DL-DOPA)[4] | |
| Ethanol | Practically insoluble | |
| Methanol | Very slightly soluble | |
| Dilute Aqueous Acid | Freely soluble | Soluble in 1 M hydrochloric acid and sparingly soluble in 0.1 M hydrochloric acid. Solubility is highest at pH 1.5. |
| Dilute Aqueous Base | Soluble | L-DOPA is unstable in aqueous alkali solutions. |
| Formic Acid | Freely soluble |
Note: L-DOPA solutions are susceptible to oxidation, which is accelerated by exposure to air and light, often resulting in a darkening of the solution. It is recommended to prepare solutions fresh. For cell culture applications, the addition of an antioxidant like ascorbic acid can help to minimize degradation.
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (crystalline solid)
-
Solvent of interest
-
Sealed glass vials or flasks
-
Temperature-controlled orbital shaker or magnetic stirrer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The excess solid should be visually present.
-
-
Equilibration:
-
Place the container in a temperature-controlled shaker and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the suspension to settle.
-
To separate the undissolved solid, centrifuge the suspension at a high speed.
-
Carefully withdraw a sample of the supernatant and filter it using a chemically inert syringe filter to obtain a clear, saturated solution.
-
-
Quantification:
-
Accurately dilute the saturated solution with the solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as HPLC.
-
A calibration curve should be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor.
-
Report the solubility in units of mg/mL or molarity (mol/L) at the specified temperature.
-
Visualizing Core Concepts
To further aid in the understanding of this compound's role and its experimental handling, the following diagrams have been generated.
The above diagram illustrates the metabolic pathway of this compound. After administration, this compound crosses the blood-brain barrier, where it is converted into dopamine-d3 by the enzyme aromatic L-amino acid decarboxylase. This deuterated dopamine then acts as a neurotransmitter.
This diagram outlines a general workflow for conducting in vitro experiments with this compound, from solution preparation to data analysis. This workflow can be adapted for various cell-based assays to investigate the effects of this compound.
References
Tracing Dopamine's Journey: An In-depth Technical Guide to L-DOPA-d3 in Metabolic Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-3,4-dihydroxyphenylalanine (L-DOPA) remains the gold-standard therapeutic for Parkinson's disease, a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons. Understanding the intricate metabolic pathways of L-DOPA is paramount for optimizing therapeutic strategies and developing novel interventions. The use of stable isotope-labeled tracers, particularly deuterium-labeled L-DOPA (L-DOPA-d3), has emerged as a powerful technique for elucidating the dynamics of dopamine (DA) metabolism in vivo. This technical guide provides a comprehensive overview of the application of this compound for tracing dopamine metabolic pathways, detailing experimental protocols, data presentation, and visualization of key processes. This compound is often used as an internal standard for the quantification of L-DOPA by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[1].
The rationale for using deuterated L-DOPA lies in the kinetic isotope effect. The substitution of hydrogen with the heavier deuterium isotope can slow down enzymatic reactions, leading to a longer half-life of the deuterated molecule and its metabolites. This allows for more effective tracing of the metabolic fate of exogenously administered L-DOPA.
Dopamine Metabolic Pathways
The metabolism of L-DOPA is a complex process involving several key enzymes that convert it into dopamine and subsequently break it down into various metabolites. The major pathways are illustrated in the diagram below. L-DOPA is first decarboxylated to dopamine by aromatic L-amino acid decarboxylase (AADC). Dopamine is then metabolized by two primary enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). MAO converts dopamine to 3,4-dihydroxyphenylacetic acid (DOPAC), while COMT converts it to 3-methoxytyramine (3-MT). These metabolites are further processed to the final major metabolite, homovanillic acid (HVA).
Experimental Protocols
Tracing dopamine metabolism using this compound typically involves in vivo microdialysis in animal models, followed by sample analysis using LC-MS/MS.
Animal Model and this compound Administration
Rodent models, particularly rats, are commonly used for these studies. This compound is typically co-administered with a peripheral DOPA decarboxylase inhibitor, such as benserazide or carbidopa, to prevent its premature conversion to dopamine outside the central nervous system.
-
Dosage and Administration: A typical dosage for L-DOPA in rats is 10-20 mg/kg, administered via intraperitoneal (i.p.) injection or oral gavage[2][3]. The this compound would be administered at a similar molar equivalent. The solution is often prepared fresh in saline or another suitable vehicle[3].
In Vivo Microdialysis
In vivo microdialysis is a technique used to sample the extracellular fluid from specific brain regions of awake, freely moving animals[4].
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest, such as the striatum.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid or ascorbic acid) to prevent the degradation of catecholamines.
Sample Preparation for LC-MS/MS Analysis
The collected microdialysate or plasma samples require processing to make them suitable for LC-MS/MS analysis.
-
Protein Precipitation: For plasma samples, proteins are precipitated by adding a strong acid like trichloroacetic acid (TCA) or perchloric acid, followed by centrifugation.
-
Derivatization (Optional but Recommended): To improve chromatographic separation and ionization efficiency, catecholamines and their metabolites can be derivatized. A common derivatizing agent is benzoyl chloride, which reacts with amine and phenolic hydroxyl groups.
-
Internal Standard: this compound itself can serve as an internal standard for the quantification of endogenous L-DOPA. For the analysis of dopamine and its metabolites, corresponding deuterated standards (e.g., Dopamine-d4, DOPAC-d5, HVA-d5) are added to the samples.
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry is the analytical method of choice for its high sensitivity and selectivity.
-
Liquid Chromatography (LC): A reversed-phase C18 column is commonly used for separation. The mobile phase typically consists of a gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of the analyte of interest and then detecting a specific fragment ion after collision-induced dissociation. This provides a high degree of specificity.
Table 1: Example LC-MS/MS Parameters for L-DOPA and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| L-DOPA | 198.1 | 152.1 |
| This compound | 201.1 | 155.1 |
| Dopamine | 154.1 | 137.1 |
| DOPAC | 169.1 | 123.1 |
| HVA | 183.1 | 137.1 |
| 3-MT | 168.1 | 151.1 |
Quantitative Data Presentation
The use of this compound allows for the precise quantification of the conversion of exogenous L-DOPA into dopamine and its downstream metabolites. The results are typically presented as concentrations in the dialysate or plasma over time.
Table 2: Hypothetical Concentrations of Dopamine and Metabolites in Rat Striatal Microdialysate Following this compound Administration
| Time (min) | This compound (ng/mL) | Dopamine-d3 (ng/mL) | DOPAC-d3 (ng/mL) | HVA-d3 (ng/mL) |
| 0 | 0 | 0 | 0 | 0 |
| 20 | 150.2 ± 12.5 | 15.8 ± 2.1 | 25.3 ± 3.4 | 10.1 ± 1.5 |
| 40 | 280.5 ± 25.1 | 35.2 ± 4.5 | 55.8 ± 6.2 | 22.4 ± 2.8 |
| 60 | 210.3 ± 18.9 | 28.9 ± 3.8 | 48.1 ± 5.1 | 19.7 ± 2.1 |
| 80 | 125.6 ± 11.3 | 18.1 ± 2.5 | 30.2 ± 3.9 | 12.5 ± 1.8 |
| 100 | 60.1 ± 5.8 | 8.9 ± 1.2 | 15.6 ± 2.0 | 6.8 ± 0.9 |
| 120 | 25.4 ± 3.1 | 4.2 ± 0.6 | 7.8 ± 1.1 | 3.5 ± 0.5 |
Data are presented as mean ± SEM and are for illustrative purposes.
Visualization of Experimental Workflow
A clear workflow is essential for planning and executing a successful this compound tracing experiment.
Conclusion
The use of this compound as a stable isotope tracer provides an invaluable tool for researchers in neuroscience and drug development. It allows for the precise tracking of the metabolic fate of exogenously administered L-DOPA, offering insights into the dynamic regulation of dopamine synthesis and degradation. The detailed experimental protocols and analytical methods outlined in this guide provide a framework for conducting robust and reproducible studies to further our understanding of dopamine metabolism in both healthy and diseased states. This knowledge is critical for the development of more effective therapies for dopamine-related neurological and psychiatric disorders.
References
Methodological & Application
Application Note: High-Throughput Quantification of L-DOPA in Human Plasma using L-DOPA-d3 as an Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive LC-MS/MS method for the quantification of Levodopa (L-DOPA) in human plasma. L-DOPA is a primary therapeutic agent for Parkinson's disease, and its therapeutic monitoring is crucial for personalized therapy to enhance efficacy and safety.[1][2][3] To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, L-DOPA-d3, is employed.[4][5] The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for high-throughput bioanalytical laboratories supporting clinical research and drug development.
Introduction
Levodopa (L-DOPA) remains the most effective symptomatic treatment for Parkinson's disease when administered with dopa-decarboxylase inhibitors. However, L-DOPA's complex pharmacokinetics can lead to variability in patient response, necessitating therapeutic drug monitoring to optimize dosing. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the quantification of small molecules in complex biological matrices due to its high sensitivity and specificity.
The use of a stable isotope-labeled internal standard (IS) is considered the gold standard in quantitative mass spectrometry. A deuterated internal standard, such as this compound, is chemically and physically almost identical to the analyte of interest, L-DOPA. This near-identical behavior ensures that it co-elutes with the analyte and experiences similar effects from sample preparation, chromatography, and ionization, thereby compensating for variations in extraction recovery, matrix effects, and instrument response. This application note provides a detailed protocol for the quantification of L-DOPA in human plasma using this compound as an internal standard with LC-MS/MS.
Experimental
Materials and Reagents
-
L-DOPA and this compound standards were purchased from a reputable chemical supplier.
-
LC-MS grade acetonitrile, methanol, and formic acid were used.
-
Ultrapure water was generated from a water purification system.
-
Human plasma (K2 EDTA) was obtained from a certified vendor.
Stock and Working Solutions
-
L-DOPA Stock Solution (150 µg/mL): Prepared in 10 mM HCl.
-
This compound Internal Standard Stock Solution (50 µg/mL): Prepared in 10 mM HCl.
-
Working Standards: Calibration standards and quality control (QC) samples were prepared by spiking the L-DOPA stock solution into blank human plasma.
-
Internal Standard Working Solution: The this compound stock solution was diluted in the protein precipitation solvent to the desired final concentration.
Sample Preparation
A simple and rapid protein precipitation method was employed for sample preparation.
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of cold protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).
-
Vortex the mixture for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Conditions
The analysis was performed on a UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 4.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow | Optimized for the specific instrument |
| MRM Transitions | |
| L-DOPA | 198.1 > 152.1 (Quantifier), 198.1 > 135.1 (Qualifier) |
| This compound | 201.1 > 154.1 (Quantifier) |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Results and Discussion
The developed method demonstrated excellent performance for the quantification of L-DOPA in human plasma.
Linearity, Precision, and Accuracy
The method was linear over a concentration range of 15 to 2000 µg/L. The calibration curves showed excellent linearity with a correlation coefficient (R²) of >0.99. The intra- and inter-day precision and accuracy were evaluated at low, medium, and high QC levels and were found to be within the acceptable limits as per regulatory guidelines.
Table 2: Summary of Method Validation Data
| Parameter | L-DOPA |
| Linearity Range (µg/L) | 15 - 2000 |
| Correlation Coefficient (R²) | > 0.99 |
| Intra-day Precision (CV%) | < 15% |
| Inter-day Precision (CV%) | < 15% |
| Intra-day Accuracy (% Bias) | ± 15% |
| Inter-day Accuracy (% Bias) | ± 15% |
| Recovery (%) | 93 ± 3.2 |
| Matrix Effect (%) | 107 ± 2.5 |
Selectivity and Carryover
The method showed high selectivity with no significant interference from endogenous plasma components at the retention times of L-DOPA and this compound. Carryover was assessed by injecting a blank sample after the highest calibration standard and was found to be negligible.
Conclusion
This application note presents a simple, rapid, and robust LC-MS/MS method for the quantification of L-DOPA in human plasma using this compound as an internal standard. The method is highly sensitive, selective, and accurate, making it suitable for therapeutic drug monitoring and pharmacokinetic studies in a high-throughput setting. The use of a deuterated internal standard is critical for mitigating analytical variability and ensuring data integrity.
Visualizations
References
- 1. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantitative Analysis of L-DOPA in Plasma using L-DOPA-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of Levodopa (L-DOPA) in human plasma using a stable isotope-labeled internal standard, L-DOPA-d3. The protocol is based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for pharmacokinetic and therapeutic drug monitoring studies.
Introduction
L-DOPA is the primary treatment for Parkinson's disease, a neurodegenerative disorder characterized by a deficiency of dopamine in the brain. As a precursor to dopamine, L-DOPA can cross the blood-brain barrier and is then converted to dopamine. Monitoring plasma concentrations of L-DOPA is crucial for optimizing therapeutic outcomes and minimizing side effects, given its complex pharmacokinetics which can be influenced by various factors such as diet.
The use of a stable isotope-labeled internal standard, this compound, is the gold standard for quantitative bioanalysis.[1] this compound has nearly identical chemical and physical properties to L-DOPA, ensuring that it behaves similarly during sample preparation and analysis, thus correcting for variations in extraction efficiency and matrix effects. This leads to highly accurate and precise quantification.
Quantitative Data Summary
The following tables summarize the performance characteristics of a typical LC-MS/MS method for the quantification of L-DOPA in human plasma.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 5 - 2000 ng/mL[2] |
| Regression Model | Weighted linear regression (1/x) |
| Correlation Coefficient (R²) | > 0.998[3] |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Lower Limit of Quantification (LLOQ) | 5 | < 15% | < 15% | ± 20% |
| Low Quality Control (LQC) | 15 | < 15% | < 15% | ± 15% |
| Medium Quality Control (MQC) | 990 | < 15% | < 15% | ± 15% |
| High Quality Control (HQC) | 1570 | < 15% | < 15% | ± 15% |
| Data synthesized from multiple sources indicating typical acceptance criteria.[2][3] |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery | Matrix Effect |
| L-DOPA | 94.58% - 100.60% | No significant matrix effect observed |
| This compound | ~98% | Not applicable (used for correction) |
Experimental Protocols
This section details the key experimental procedures for the quantitative analysis of L-DOPA in plasma.
Materials and Reagents
-
L-DOPA and this compound standards (≥99% purity)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid and trifluoroacetic acid (TFA)
-
Human plasma (blank, from healthy volunteers)
-
Sodium metabisulfite (antioxidant)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve L-DOPA and this compound in 0.1% formic acid in water.
-
Working Solutions: Prepare serial dilutions of the L-DOPA stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration of 200 µg/L in a solution used for protein precipitation.
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 300 µL of the IS working solution in 10% TFA. This step precipitates plasma proteins.
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC):
-
Column: C18 analytical column (e.g., 5 µm; 150 x 4.6 mm i.d.)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, and then re-equilibrating to the initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 35°C
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
L-DOPA: m/z 198 → 152
-
This compound: m/z 201 → 154
-
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Capillary Voltage: 1.5 kV
Visualizations
The following diagrams illustrate the experimental workflow and the principle of using a stable isotope-labeled internal standard.
References
Application Notes and Protocols for L-DOPA-d3 Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of L-DOPA-d3 in rodent models, a critical tool in the preclinical assessment of novel therapies for Parkinson's disease. This document outlines detailed protocols for solution preparation, administration via intraperitoneal injection and oral gavage, and summarizes key quantitative data to facilitate experimental design and interpretation.
Introduction to this compound
L-3,4-dihydroxyphenylalanine (L-DOPA) remains the gold-standard treatment for Parkinson's disease. The deuterated analog, this compound, incorporates deuterium atoms at specific positions in the molecule. This isotopic substitution can alter the molecule's metabolic fate, potentially leading to improved pharmacokinetic and pharmacodynamic properties. Studies in rodent models are essential to elucidate these potential advantages, such as increased potency and a wider therapeutic window, before clinical application.
Quantitative Data Summary
The following tables summarize dosages and pharmacokinetic parameters for both L-DOPA and its deuterated form, this compound, as reported in various rodent studies. This data is intended to serve as a reference for dose selection and experimental design.
Table 1: L-DOPA and this compound Dosage in Rodent Models
| Compound | Rodent Model | Dose | Administration Route | Co-administered Agent | Observed Effect |
| L-DOPA | 6-OHDA-lesioned Rats | 6 - 12 mg/kg | Subcutaneous | Benserazide (12-15 mg/kg) | Induction of abnormal involuntary movements (AIMs). |
| L-DOPA | 6-OHDA-lesioned Mice | 20 mg/kg | Intraperitoneal | Benserazide (12.5 mg/kg) | Induction of dyskinesia.[1] |
| L-DOPA | Sprague-Dawley Rats | 10 mg/kg | Intraperitoneal | Carbidopa (2.5 mg/kg) | Increased plasma L-DOPA levels. |
| L-DOPA | Sprague-Dawley Rats | 10 mg/kg | Oral | Carbidopa (2.5 mg/kg) | Lower plasma L-DOPA levels compared to IP injection. |
| This compound | 6-OHDA-lesioned Rats | Not Specified | Not Specified | Not Specified | Equal anti-parkinsonian effect and reduced dyskinesia compared to a higher dose of L-DOPA.[2] |
Table 2: Pharmacokinetic Parameters of L-DOPA in Rats
| Administration Route | Dose (L-DOPA) | Cmax (µg/mL) | Tmax (min) | AUC (µg·min/mL) | Reference |
| Intravenous | 5 mg/kg | - | - | 135 ± 15 | |
| Intravenous | 15 mg/kg | - | - | 436 ± 48 | |
| Intraperitoneal | 5 mg/kg | 4.2 ± 0.8 | 15 | 118 ± 17 | |
| Intraperitoneal | 15 mg/kg | 12.5 ± 1.5 | 20 | 405 ± 49 | |
| Oral | 15 mg/kg | 1.8 ± 0.4 | 30 | 167 ± 38 |
Note: Pharmacokinetic data for this compound in rodents is not extensively available in the public domain. The provided L-DOPA data can serve as a baseline for comparative studies.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vivo Administration
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Benserazide hydrochloride or Carbidopa
-
0.25% (w/v) Citric acid solution (optional, to aid dissolution and stability)
-
Sterile water for injection
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile vials
Procedure:
-
Calculate the required amounts: Based on the desired dose (mg/kg) and the average weight of the animals, calculate the total amount of this compound and the peripheral decarboxylase inhibitor (e.g., benserazide at a 1:1 ratio with L-DOPA, or carbidopa at a 1:4 or 1:10 ratio) needed.
-
Dissolution:
-
For intraperitoneal or subcutaneous injection, dissolve the calculated amounts of this compound and benserazide/carbidopa in sterile saline. To aid dissolution, a small amount of 0.25% citric acid solution can be added.
-
Vortex the solution thoroughly until all components are completely dissolved. Gentle warming and sonication may be applied if necessary, but avoid excessive heat which can degrade the compound.
-
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Storage and Stability: L-DOPA solutions are prone to oxidation and should be prepared fresh daily. Protect the solution from light by using amber vials or by wrapping the vial in aluminum foil. If short-term storage is necessary, refrigeration at 2-8°C can prolong stability for up to 72 hours, especially with the addition of an antioxidant like ascorbic acid.
Protocol 2: Intraperitoneal (IP) Injection in Rodents
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol
-
Gauze pads
Procedure:
-
Animal Restraint:
-
Mice: Gently restrain the mouse by grasping the loose skin at the back of the neck (scruffing) to immobilize the head and body.
-
Rats: Securely hold the rat by placing your hand over its back and gently wrapping your fingers around its thorax.
-
-
Injection Site Identification: Position the animal in dorsal recumbency (on its back) with the head tilted slightly downwards. The injection site is in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection:
-
Disinfect the injection site with a gauze pad soaked in 70% ethanol.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure that no fluid (blood or urine) is drawn into the syringe, which would indicate incorrect placement.
-
If aspiration is clear, slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle smoothly and return the animal to its cage.
-
-
Post-injection Monitoring: Observe the animal for any signs of distress, such as lethargy, abnormal posture, or signs of pain at the injection site.
Protocol 3: Oral Gavage in Rodents
Materials:
-
Prepared this compound solution
-
Sterile oral gavage needles (flexible or stainless steel with a ball tip; 18-20 gauge for mice, 16-18 gauge for rats)
-
Sterile syringes
Procedure:
-
Animal Restraint:
-
Mice: Restrain the mouse by scruffing the neck and back to immobilize the head and straighten the neck and esophagus.
-
Rats: Gently but firmly hold the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the length to the stomach. Mark this length on the needle.
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is gently advanced. Do not force the needle. If resistance is met, withdraw and reposition.
-
-
Administration:
-
Once the needle is in the esophagus to the predetermined depth, slowly administer the this compound solution.
-
Withdraw the needle gently in a single, smooth motion.
-
-
Post-gavage Monitoring: Observe the animal for any signs of respiratory distress (e.g., coughing, gasping), which could indicate accidental administration into the trachea. Also, monitor for any signs of injury or discomfort.
Signaling Pathways and Experimental Workflows
L-DOPA Signaling Pathway
L-DOPA exerts its therapeutic effect by being converted to dopamine in the brain. Dopamine then acts on dopamine receptors, primarily the D1 and D2 receptor families, to modulate neuronal activity in the basal ganglia. The diagram below illustrates the key steps in this pathway.
Caption: this compound metabolic and signaling pathway.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of Parkinson's disease.
Caption: Workflow for this compound efficacy testing.
References
Application Notes and Protocols for L-DOPA-d3 Analysis in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the sample preparation and quantification of L-DOPA-d3 in brain tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols outlined below are intended to guide researchers in accurately measuring this stable isotope-labeled form of L-DOPA, which is crucial for pharmacokinetic and metabolic studies in neuroscience and drug development.
Introduction
L-3,4-dihydroxyphenylalanine (L-DOPA) is the primary precursor to the neurotransmitter dopamine and remains the gold standard for treating Parkinson's disease.[1] The use of stable isotope-labeled L-DOPA, such as this compound, is essential for differentiating between endogenous and exogenously administered L-DOPA, enabling precise pharmacokinetic and bioavailability studies. This application note details a robust workflow for the extraction and analysis of this compound from complex brain tissue matrices.
Experimental Workflow Overview
The overall workflow for the analysis of this compound in brain tissue involves several key stages: tissue homogenization to release cellular contents, protein precipitation to remove interfering macromolecules, optional solid-phase extraction for further sample clean-up, and finally, quantification by LC-MS/MS.
References
Application Notes and Protocols for [¹⁸F]FDOPA in Positron Emission Tomography (PET) Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-[¹⁸F]fluoro-L-3,4-dihydroxyphenylalanine ([¹⁸F]FDOPA) is a radiolabeled analog of L-DOPA, the precursor to the neurotransmitter dopamine. [¹⁸F]FDOPA PET imaging is a powerful molecular imaging technique used to assess the integrity and function of the presynaptic dopaminergic system in the brain and to visualize neuroendocrine tumors (NETs) that take up and decarboxylate amine precursors. This document provides detailed application notes and protocols for the use of [¹⁸F]FDOPA in PET imaging for both neurological and oncological indications.
It is important to distinguish [¹⁸F]FDOPA from L-DOPA-d3. While [¹⁸F]FDOPA is the radiotracer used for PET imaging, this compound is a deuterated form of L-DOPA and is utilized as an internal standard for the quantification of L-DOPA in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Applications in PET Imaging
Neurology: Parkinson's Disease and Parkinsonian Syndromes
[¹⁸F]FDOPA PET is a valuable tool for the diagnosis and differential diagnosis of Parkinson's disease (PD) and other parkinsonian syndromes. [¹⁸F]FDOPA is taken up by presynaptic dopaminergic neurons in the striatum, where it is converted to [¹⁸F]fluorodopamine and stored in vesicles. The PET signal from the striatum is proportional to the density of functional dopaminergic nerve terminals. In PD, there is a characteristic pattern of reduced [¹⁸F]FDOPA uptake, which is most pronounced in the posterior putamen.
Oncology: Neuroendocrine Tumors
Many neuroendocrine tumors, such as those of the gastro-entero-pancreatic system, pheochromocytomas, paragangliomas, and medullary thyroid carcinoma, express L-type amino acid transporters and have high levels of the enzyme aromatic L-amino acid decarboxylase (AADC). [¹⁸F]FDOPA is taken up by these tumor cells and decarboxylated, leading to its accumulation and enabling their visualization with PET. [¹⁸F]FDOPA PET has shown high sensitivity in detecting and staging these tumors.[1]
Quantitative Data Presentation
The following tables summarize key quantitative data related to the synthesis and clinical application of [¹⁸F]FDOPA PET imaging.
Table 1: Radiosynthesis and Quality Control of [¹⁸F]FDOPA
| Parameter | Method | Typical Values | Reference |
| Radiosynthesis | |||
| Starting Material | Nucleophilic | [¹⁸F]Fluoride | [2] |
| Electrophilic | [¹⁸F]F₂ gas | [2] | |
| Precursor | Nucleophilic | ABX 1336 | [3] |
| Radiochemical Yield (decay corrected) | Nucleophilic (cassette-based) | 9.3 - 11.8% | [2] |
| Nucleophilic (Raytest module) | 15% | ||
| Electrophilic | 27 - 35% | ||
| Total Synthesis Time | Nucleophilic (cassette-based) | ~140 min | |
| Nucleophilic (Raytest module) | 120 min | ||
| Electrophilic | 40 min | ||
| Quality Control | |||
| Radiochemical Purity | HPLC | > 95% | |
| Enantiomeric Purity (L-form) | Chiral HPLC | > 96% | |
| pH | Potentiometric | 4.0 - 5.5 | |
| Residual Solvents (e.g., Acetonitrile) | Gas Chromatography | < 0.82 mg/mL | |
| Bacterial Endotoxins | LAL test | < 35 IU/mL | |
| Sterility | Culture | Sterile |
Table 2: [¹⁸F]FDOPA PET in Parkinson's Disease
| Parameter | Healthy Control (Mean ± SD) | Parkinson's Disease Patient (Mean ± SD) | Reference |
| Striatal Uptake | |||
| Putamen Influx Constant (Kᵢ, min⁻¹) | 0.0184 ± 0.0032 | 0.0115 ± 0.0019 | |
| Putamen-to-Occipital Ratio | Normal uptake pattern | Reduced, especially in posterior putamen | |
| Annual Decline in Putamen Uptake | Not applicable | 8 - 12% | |
| Diagnostic Accuracy | |||
| Sensitivity | Not applicable | > 90% | |
| Specificity | Not applicable | ~100% |
Table 3: [¹⁸F]FDOPA PET in Neuroendocrine Tumors
| Tumor Type | Typical SUVmax Range | Reference |
| Midgut Neuroendocrine Tumors | 1.6 - 15.0 | |
| Pheochromocytoma/Paraganglioma | High uptake | |
| Medullary Thyroid Carcinoma | Variable, often high | |
| Pancreatic Neuroendocrine Tumors | Variable, can be high | |
| Prognostic Value (Midgut NETs) | ||
| SUVpeak Tumor-to-Liver Ratio > 4.2 | Associated with shorter overall survival |
Experimental Protocols
Protocol 1: Radiosynthesis of [¹⁸F]FDOPA (Nucleophilic Method)
This protocol is a generalized procedure based on automated cassette systems.
-
[¹⁸F]Fluoride Production: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron.
-
Trapping and Elution: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into the reactor vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride by azeotropic distillation under a stream of nitrogen at elevated temperature.
-
Radiolabeling: Add the precursor solution (e.g., ABX 1336) in a suitable solvent (e.g., DMSO) to the dried [¹⁸F]fluoride and heat to perform the nucleophilic substitution.
-
Purification: After the reaction, pass the mixture through a series of solid-phase extraction (SPE) cartridges (e.g., C18) to remove unreacted [¹⁸F]fluoride and impurities.
-
Hydrolysis: Perform acidic hydrolysis to remove protecting groups from the labeled intermediate.
-
Final Formulation: Neutralize the product solution and pass it through a sterile filter into a sterile vial.
-
Quality Control: Perform quality control tests as outlined in Table 1.
Protocol 2: [¹⁸F]FDOPA PET/CT Imaging for Parkinson's Disease
-
Patient Preparation:
-
Patients should fast for at least 4-6 hours prior to the scan to reduce competition from other amino acids for transport across the blood-brain barrier.
-
Withhold antiparkinsonian medications for at least 12 hours.
-
Administer carbidopa (e.g., 150 mg orally) 60-90 minutes before [¹⁸F]FDOPA injection to inhibit peripheral AADC, thereby increasing brain uptake of the tracer.
-
Ensure the patient is well-hydrated.
-
-
Radiotracer Administration:
-
Administer approximately 185-370 MBq (5-10 mCi) of [¹⁸F]FDOPA intravenously.
-
-
Image Acquisition:
-
Position the patient comfortably in the PET/CT scanner with the head in a holder to minimize movement.
-
Wait for an uptake period of approximately 90 minutes post-injection.
-
Acquire a low-dose CT scan for attenuation correction and anatomical localization.
-
Perform a static PET scan of the brain for 10-20 minutes.
-
-
Image Analysis:
-
Reconstruct the PET data with appropriate corrections (attenuation, scatter, decay).
-
Perform visual assessment of striatal [¹⁸F]FDOPA uptake, looking for the characteristic "comma" or "dot" shape and any asymmetry or reduction in uptake, particularly in the putamen.
-
For semi-quantitative analysis, draw regions of interest (ROIs) over the striatum (caudate and putamen) and a reference region (e.g., occipital cortex). Calculate the striatal-to-occipital ratio (SOR).
-
Protocol 3: [¹⁸F]FDOPA PET/CT Imaging for Neuroendocrine Tumors
-
Patient Preparation:
-
Patients should fast for at least 4-6 hours before the scan.
-
Administer carbidopa (e.g., 150 mg orally) 60 minutes prior to tracer injection, unless pancreatic pathology is suspected, as it can reduce physiological pancreatic uptake and improve tumor-to-background contrast.
-
Ensure good hydration.
-
-
Radiotracer Administration:
-
Administer approximately 300 ± 50 MBq of [¹⁸F]FDOPA intravenously.
-
-
Image Acquisition:
-
Position the patient in the scanner.
-
The uptake period can vary, with imaging typically starting 30-60 minutes post-injection. Dual-time-point imaging (e.g., at 30 and 90 minutes) may be performed.
-
Acquire a low-dose or diagnostic CT scan.
-
Perform a whole-body PET scan from the head to the mid-thigh.
-
-
Image Analysis:
-
Reconstruct the PET images with appropriate corrections.
-
Visually identify areas of focal [¹⁸F]FDOPA uptake that are not explained by physiological distribution.
-
For semi-quantitative analysis, measure the maximum or peak standardized uptake value (SUVmax or SUVpeak) in suspicious lesions.
-
Visualizations
Caption: Workflow for the nucleophilic radiosynthesis of [¹⁸F]FDOPA.
Caption: General experimental workflow for [¹⁸F]FDOPA PET imaging.
Caption: Cellular pathway of [¹⁸F]FDOPA uptake and trapping.
References
Application of L-DOPA-d3 in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of L-DOPA-d3, a deuterated form of L-DOPA, in neuroscience research. Its primary application lies in its use as a stable isotope-labeled internal standard for the accurate quantification of L-DOPA and its metabolites in various biological matrices. Furthermore, this compound serves as a valuable tracer in studies investigating dopamine metabolism, pharmacokinetics, and the pathophysiology of neurological disorders such as Parkinson's disease.
Overview of this compound Applications
This compound is a critical tool in neuroscience research for the following applications:
-
Quantitative Analysis: As an internal standard in mass spectrometry-based assays (LC-MS/MS), this compound allows for precise and accurate measurement of endogenous and administered L-DOPA in plasma, cerebrospinal fluid (CSF), and brain tissue homogenates.[1]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: By administering this compound, researchers can differentiate it from endogenous L-DOPA, enabling detailed investigation of its absorption, distribution, metabolism, and excretion (ADME) properties. This is crucial for understanding the bioavailability and central nervous system (CNS) penetration of L-DOPA-based therapies.
-
Dopamine Metabolism and Pathway Analysis: this compound acts as a tracer to elucidate the metabolic fate of L-DOPA into dopamine and other downstream metabolites like 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). This is particularly relevant in studying the effects of drugs that modulate dopamine metabolism.
-
Parkinson's Disease Research: In animal models of Parkinson's disease, this compound is used to study the altered dopamine metabolism and the mechanisms underlying L-DOPA-induced dyskinesia (LID), a common side effect of long-term L-DOPA therapy.
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for the application of L-DOPA and its deuterated form in preclinical research.
Table 1: Dosage and Administration in Animal Models
| Parameter | Value | Species | Route of Administration | Notes |
| L-DOPA Dosage for Dyskinesia Induction | 2.0 - 20 mg/kg | Mouse | Intraperitoneal (i.p.) | Co-administered with a DOPA decarboxylase inhibitor like benserazide (12-12.5 mg/kg) to prevent peripheral conversion to dopamine. |
| L-DOPA Dosage for Pharmacokinetic Studies | 25 mg/kg | Rat | Subcutaneous (s.c.) | Co-administered with carbidopa (25 mg/kg, i.p.). |
| L-DOPA Dosage for Pharmacokinetic Modeling | 80 mg/kg | Rat | Oral (p.o.) | Administered with or without benserazide (20 mg/kg) to assess drug-drug interactions.[2] |
Table 2: this compound in Analytical Methods
| Parameter | Value | Application | Matrix | Analytical Method |
| Internal Standard Concentration | 200 µg/L | Quantification of L-DOPA | Human Plasma | LC-MS/MS |
Table 3: Pharmacokinetic Parameters of L-DOPA in Rodents (as a proxy for this compound)
| Parameter | Value | Species | Notes |
| Peak Plasma Concentration (Cmax) | Varies with dose and administration route | Rat | Reaches peak concentration at different times in plasma and striatum. |
| Time to Peak Concentration (Tmax) | ~20-45 minutes in striatum | Rat | Tmax is shorter in dopamine-depleted striatum compared to control. |
| Elimination Half-life (t1/2) | Relatively short | Rat | Contributes to the "wearing-off" phenomenon in Parkinson's disease treatment. |
Experimental Protocols
Protocol for In Vivo Administration and Sample Collection in a Mouse Model of Parkinson's Disease
This protocol describes the induction of L-DOPA-induced dyskinesia (LID) in a 6-hydroxydopamine (6-OHDA) mouse model and subsequent sample collection for analysis. This compound can be substituted for L-DOPA in this protocol to trace its metabolic fate.
Materials:
-
6-OHDA lesioned mice
-
L-DOPA or this compound
-
Benserazide hydrochloride
-
Sterile saline
-
Intraperitoneal (i.p.) injection needles and syringes
-
Anesthesia (e.g., isoflurane)
-
Tools for tissue dissection
-
Liquid nitrogen or dry ice for snap-freezing
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a fresh solution of L-DOPA (or this compound) and benserazide in sterile saline. A common dosage is 2.0 mg/kg of L-DOPA and 12 mg/kg of benserazide.
-
Ensure complete dissolution of the compounds.
-
-
Animal Handling and Dosing:
-
Habituate the mice to the handling and injection procedures to minimize stress.
-
Administer the L-DOPA/benserazide solution via intraperitoneal (i.p.) injection.
-
-
Behavioral Assessment (for LID studies):
-
Following injection, monitor the mice for abnormal involuntary movements (AIMs) at regular intervals (e.g., every 20 minutes for 2 hours).
-
-
Sample Collection:
-
At the desired time point post-administration, anesthetize the mouse.
-
Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately centrifuge the blood to separate plasma.
-
Perfuse the animal with ice-cold saline to remove blood from the brain.
-
Rapidly dissect the brain and isolate the striatum and other regions of interest.
-
Snap-freeze the plasma and brain tissue samples in liquid nitrogen or on dry ice.
-
Store samples at -80°C until analysis.
-
Protocol for LC-MS/MS Quantification of L-DOPA using this compound Internal Standard
This protocol outlines the general steps for quantifying L-DOPA in plasma samples using this compound as an internal standard.
Materials:
-
Plasma samples
-
L-DOPA and this compound standards
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
LC-MS/MS system with a C18 column
-
Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of L-DOPA and this compound in an appropriate solvent.
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of L-DOPA.
-
Prepare QC samples at low, medium, and high concentrations.
-
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 100 µL), add the this compound internal standard solution.
-
Add a protein precipitation solvent (e.g., 3 volumes of acetonitrile) to precipitate proteins.
-
Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto the LC-MS/MS system.
-
Separate the analytes using a C18 column with a gradient elution of the mobile phases.
-
Detect L-DOPA and this compound using multiple reaction monitoring (MRM) mode.
-
The MRM transition for L-DOPA is typically m/z 198 -> 152, and for this compound is m/z 201 -> 155.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of L-DOPA to this compound against the concentration of the calibration standards.
-
Determine the concentration of L-DOPA in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualization of Pathways and Workflows
Dopamine Synthesis and Metabolism Pathway
The following diagram illustrates the metabolic pathway from L-tyrosine to dopamine and its subsequent degradation, highlighting the role of L-DOPA.
References
Measuring L-DOPA-d3 and its Metabolites by HPLC: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the simultaneous quantification of L-DOPA-d3 and its major deuterated metabolites in human plasma using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method is crucial for pharmacokinetic studies, drug metabolism research, and therapeutic drug monitoring, particularly in the context of Parkinson's disease treatment. This compound serves as a stable isotope-labeled analog of L-DOPA, allowing for precise differentiation from the endogenous compound.
Introduction
Levodopa (L-DOPA) is the primary treatment for Parkinson's disease, a neurodegenerative disorder characterized by the depletion of dopamine in the brain.[1] L-DOPA is a precursor to dopamine and can cross the blood-brain barrier, unlike dopamine itself.[2][3] Understanding the metabolic fate of administered L-DOPA is critical for optimizing therapeutic strategies and minimizing side effects. The use of deuterated L-DOPA (this compound) allows for the accurate tracing of the exogenous drug and its metabolites without interference from endogenous L-DOPA.
The primary metabolic pathways of L-DOPA involve its conversion to dopamine by aromatic L-amino acid decarboxylase (AADC), and O-methylation to 3-O-methyldopa (3-OMD) by catechol-O-methyltransferase (COMT).[1] Dopamine is further metabolized to 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).[4] This application note describes a robust and sensitive HPLC-MS/MS method for the simultaneous determination of this compound, 3-O-methyldopa-d3 (3-OMD-d3), dopamine-d3, DOPAC-d3, and HVA-d3 in plasma.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standards: this compound, 3-O-methyldopa-d3, dopamine-d3, DOPAC-d3, HVA-d3, and a suitable stable isotope-labeled internal standard (e.g., L-DOPA-d4 or a structural analog).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Perchloric acid (analytical grade), and ultrapure water.
-
Plasma: Drug-free human plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting L-DOPA and its metabolites from plasma.
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 200 µL of ice-cold 0.4 M perchloric acid to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Inject a portion of the supernatant directly into the HPLC-MS/MS system, or evaporate to dryness and reconstitute in the initial mobile phase.
HPLC-MS/MS Conditions
The following are representative starting conditions that may require optimization for specific instrumentation.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 series or equivalent |
| Column | Reversed-phase C18 or C8 column (e.g., 150 x 2.1 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol (90:10, v/v) |
| Gradient | Start with 2% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to 2% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer with ESI source |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data
The following table summarizes typical mass transitions and retention times for the analytes. These values should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| This compound | 201.1 | 154.1 | ~2.5 |
| 3-O-methyldopa-d3 | 215.1 | 169.1 | ~3.8 |
| Dopamine-d3 | 157.1 | 139.1 | ~2.1 |
| DOPAC-d3 | 171.1 | 125.1 | ~3.2 |
| HVA-d3 | 185.1 | 139.1 | ~3.5 |
| Internal Standard (e.g., L-DOPA-d4) | 202.1 | 155.1 | ~2.5 |
Note: The specific m/z values for deuterated metabolites are predicted based on the addition of deuterium atoms and may need to be confirmed by direct infusion.
Method Validation Parameters
A full method validation should be performed according to regulatory guidelines. Key parameters to assess include:
-
Linearity and Range: Typically in the range of 1-1000 ng/mL for L-DOPA and its metabolites.
-
Accuracy and Precision: Intra- and inter-day precision and accuracy should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ).
-
Matrix Effect: Should be assessed to ensure that plasma components do not interfere with ionization.
-
Recovery: The efficiency of the extraction process.
-
Stability: Stability of the analytes in plasma under various storage conditions.
Visualizations
Caption: Experimental workflow for the analysis of this compound and its metabolites.
Caption: Metabolic pathway of this compound.
References
Application Notes and Protocols for the Use of L-DOPA-d3 in Clinical Studies for Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levodopa (L-DOPA) remains the gold-standard therapy for Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. However, long-term L-DOPA treatment is often complicated by the emergence of motor fluctuations and dyskinesias. L-DOPA-d3 (also known as deuterated L-DOPA or SD-1077) is a novel formulation of L-DOPA in which three hydrogen atoms on the L-DOPA molecule have been replaced with deuterium. This isotopic substitution aims to alter the pharmacokinetic profile of L-DOPA, leading to a more stable delivery of dopamine in the brain and potentially reducing the side effects associated with standard L-DOPA therapy. Preclinical studies have suggested that this compound results in a deuterated form of dopamine that is metabolized more slowly by monoamine oxidase (MAO), leading to a prolonged therapeutic effect.[1][2]
These application notes provide an overview of the use of this compound in clinical studies for Parkinson's disease, including a summary of available pharmacokinetic data, a representative clinical trial protocol, and a visualization of the relevant signaling pathways.
Data Presentation
The following table summarizes the pharmacokinetic parameters of this compound (SD-1077) compared to standard L-DOPA, both administered with carbidopa, from a single-dose, crossover study in healthy volunteers.
Table 1: Pharmacokinetic Parameters of this compound vs. L-DOPA in Healthy Volunteers
| Parameter | This compound (SD-1077) + Carbidopa | L-DOPA + Carbidopa | Geometric Least Squares Mean Ratio (90% CI) |
| L-DOPA/L-DOPA-d3 | |||
| Cmax (ng/mL) | - | - | 88.4 (75.9–103.1) |
| AUC0-t (ng·h/mL) | - | - | 89.5 (84.1–95.3) |
| AUC0-inf (ng·h/mL) | - | - | 89.6 (84.2–95.4) |
| Dopamine | |||
| Cmax (ng/mL) | - | - | 1.8 (1.45–2.24) |
| AUC0-t (ng·h/mL) | - | - | 2.06 (1.68–2.52) |
| 3-O-methyldopa (3-OMD) | |||
| Cmax (ng/mL) | - | - | 1.19 (1.15, 1.23) |
| AUC0-t (ng·h/mL) | - | - | 1.31 (1.27, 1.36) |
Data sourced from a Phase 1, single-center, double-blind, single-dose, two-period, crossover study in 16 healthy volunteers. Each subject received a single oral dose of 150 mg SD-1077 or 150 mg L-DOPA, each in combination with 37.5 mg carbidopa.[1][2]
Experimental Protocols
This section outlines a representative protocol for a Phase 1 clinical trial evaluating the pharmacokinetics and safety of this compound.
Study Title: A Phase 1, Randomized, Double-Blind, Crossover Study to Evaluate the Pharmacokinetics, Safety, and Tolerability of a Single Oral Dose of this compound/Carbidopa Compared to L-DOPA/Carbidopa in Healthy Adult Subjects.
1. Objectives:
- Primary: To compare the single-dose pharmacokinetic profiles of this compound and L-DOPA and their respective metabolites in plasma.
- Secondary: To assess the safety and tolerability of a single oral dose of this compound/carbidopa compared to L-DOPA/carbidopa.
2. Study Design:
- This is a randomized, double-blind, single-dose, two-period, two-sequence, crossover study.
- Each subject will receive a single oral dose of this compound/carbidopa and L-DOPA/carbidopa in a randomized sequence, separated by a washout period of at least 7 days.
3. Study Population:
- Healthy male and female volunteers, aged 18 to 55 years.
- Inclusion Criteria:
- Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².
- No clinically significant abnormalities on physical examination, electrocardiogram (ECG), and clinical laboratory tests at screening.
- Willing and able to provide written informed consent.
- Exclusion Criteria:
- History or presence of any clinically significant cardiovascular, renal, hepatic, neurological, psychiatric, or gastrointestinal disease.
- Use of any prescription or over-the-counter medications within 14 days prior to dosing, unless approved by the investigator.
- Positive screen for drugs of abuse or alcohol.
- History of allergy or hypersensitivity to L-DOPA, carbidopa, or related compounds.
4. Investigational Product and Dosage:
- Test Product: this compound (150 mg) co-administered with carbidopa (37.5 mg).
- Reference Product: L-DOPA (150 mg) co-administered with carbidopa (37.5 mg).
- Administration: Oral, with 240 mL of water after an overnight fast of at least 10 hours.
5. Pharmacokinetic Sampling:
- Venous blood samples (approximately 5 mL) will be collected in EDTA-containing tubes at the following time points: pre-dose (0 hours), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose.
- Plasma will be separated by centrifugation and stored at -70°C or below until analysis.
- Plasma concentrations of this compound, L-DOPA, dopamine, and their major metabolites will be determined using a validated LC-MS/MS method.
6. Safety Assessments:
- Adverse events (AEs) will be monitored and recorded throughout the study.
- Vital signs (blood pressure, heart rate, respiratory rate, and temperature) will be measured at pre-dose and at specified time points post-dose.
- 12-lead ECGs will be performed at screening and at the end of each study period.
- Clinical laboratory tests (hematology, biochemistry, and urinalysis) will be performed at screening and at the end of the study.
7. Statistical Analysis:
- Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-inf, tmax, and t1/2) will be calculated using non-compartmental methods.
- An analysis of variance (ANOVA) will be performed on the log-transformed pharmacokinetic parameters to compare the two treatment groups.
- Safety data will be summarized descriptively.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathway of L-DOPA and this compound, the subsequent dopamine signaling cascade, and a typical experimental workflow for a clinical trial.
Caption: Metabolic pathway of L-DOPA and this compound.
Caption: Dopamine synthesis and signaling pathway.
Caption: Experimental workflow for a crossover clinical trial.
References
Troubleshooting & Optimization
Technical Support Center: L-DOPA-d3 Analysis by LC-MS/MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the detection of L-DOPA-d3 and L-DOPA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended MRM transitions for L-DOPA and its internal standard, this compound?
A1: The most commonly used Multiple Reaction Monitoring (MRM) transitions for L-DOPA and this compound in positive ion mode are listed below. It is always recommended to perform an infusion of the analytes on your specific instrument to confirm the optimal precursor and product ions.
-
L-DOPA : The precursor ion is the protonated molecule [M+H]⁺ at m/z 198.1. Common product ions result from the loss of water and carbon monoxide (m/z 152.1) or ammonia (m/z 181.1).[1][2][3] The transition 198.1 > 152.1 is frequently cited for quantification.[1][4]
-
This compound : As a deuterated internal standard, its mass is shifted by +3 Da. The precursor ion is [M+H]⁺ at m/z 201.1. The corresponding product ion is m/z 154.1.
Q2: My signal intensity for this compound is low. How can I improve it?
A2: Low signal intensity can stem from several factors. Follow this troubleshooting guide:
-
Confirm Mass Spectrometer Tuning : Ensure the instrument is tuned and calibrated according to the manufacturer's specifications. Infuse a standard solution of this compound to verify that the optimal precursor and product ions are being monitored and that parameters like collision energy and declustering potential are optimized.
-
Check Ion Source Parameters : The efficiency of electrospray ionization (ESI) is highly dependent on source conditions. Systematically optimize the capillary voltage, nebulizer gas pressure, drying gas temperature, and flow rate. For L-DOPA, a capillary voltage of around +1.5 kV to +4.5 kV and a source temperature of 150°C have been reported.
-
Evaluate Mobile Phase Composition : The mobile phase pH is critical. L-DOPA is an amino acid and is most effectively ionized in an acidic mobile phase. The use of 0.1% formic acid in both the aqueous and organic phases is common to ensure the analyte is in its protonated form for positive mode ESI.
-
Assess for Ion Suppression : Co-eluting matrix components from the sample can suppress the ionization of this compound, leading to a reduced signal. To diagnose this, perform a post-column infusion experiment. If ion suppression is present at the retention time of your analyte, improve the chromatographic separation to move the analyte away from the interfering region or enhance the sample clean-up procedure.
Q3: I am observing poor peak shape (tailing or fronting) for my analyte. What are the common causes?
A3: Poor peak shape is typically a chromatographic issue.
-
Peak Tailing : This can be caused by secondary interactions between the analyte and the stationary phase. Ensure the mobile phase pH is low enough to fully protonate L-DOPA's amine group. Tailing can also result from a contaminated or old column; try flushing the column or replacing it.
-
Peak Fronting : This is often a sign of column overload. Try reducing the injection volume or the concentration of the sample.
-
Split Peaks : This may indicate a partially blocked column frit or a void in the column packing. Backflushing the column (if permissible by the manufacturer) or replacing it may be necessary. It can also be caused by using an injection solvent that is significantly stronger than the mobile phase.
Q4: What type of LC column is recommended for L-DOPA analysis?
A4: Both reversed-phase and HILIC columns have been successfully used for L-DOPA analysis.
-
Reversed-Phase (C18) : This is the most common choice. A C18 column provides good retention for L-DOPA when used with a highly aqueous mobile phase containing an acidic modifier like formic acid.
-
Hydrophilic Interaction Chromatography (HILIC) : HILIC columns can also be effective, particularly when analyzing very polar compounds that have little retention on C18 columns. This approach uses a high percentage of organic solvent in the mobile phase.
Quantitative Data Summary
For reproducible results, it is crucial to optimize these parameters on your specific LC-MS/MS system. The values below serve as a starting point.
Table 1: Mass Spectrometry Parameters
| Parameter | Analyte | Value | Reference |
| Ionization Mode | L-DOPA & this compound | Positive ESI | |
| Precursor Ion (Q1) | L-DOPA | m/z 198.1 | |
| Product Ion (Q3) | L-DOPA | m/z 152.1 | |
| Precursor Ion (Q1) | This compound | m/z 201.1 | |
| Product Ion (Q3) | This compound | m/z 154.1 | |
| Capillary Voltage | - | +1.5 kV - 4.5 kV | |
| Source Temperature | - | ~150 °C | |
| Desolvation Temp. | - | ~500 °C |
Table 2: Liquid Chromatography Parameters
| Parameter | Typical Value | Reference |
| Column | C18 (e.g., 100 x 2.1 mm, 2.6 µm) | |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | |
| Flow Rate | 0.2 - 0.4 mL/min | |
| Injection Volume | 5 µL |
Experimental Protocols
Protocol 1: Standard Solution Preparation
-
Primary Stock Solutions : Prepare individual stock solutions of L-DOPA and this compound at a concentration of 1 mg/mL. A suitable solvent is 0.1 M HCl to ensure solubility.
-
Working Standard Solutions : Create a series of working standard solutions for the calibration curve by serially diluting the L-DOPA stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Internal Standard Spiking Solution : Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the initial mobile phase. This solution will be added to all standards and samples to ensure a consistent internal standard concentration.
Protocol 2: Sample Preparation (Protein Precipitation)
-
Sample Collection : Collect 100 µL of plasma or other biological matrix.
-
Internal Standard Addition : Add 20 µL of the this compound internal standard spiking solution to the sample.
-
Precipitation : Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortexing : Vortex the mixture vigorously for 1 minute.
-
Centrifugation : Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for low signal intensity.
Caption: Relationship of precursor to product ions for MRM analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 3. Mass spectrometry imaging identifies abnormally elevated brain l-DOPA levels and extrastriatal monoaminergic dysregulation in l-DOPA–induced dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
Common matrix effects in L-DOPA-d3 quantification and how to minimize them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing common matrix effects during the quantification of L-DOPA-d3 by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, by co-eluting, undetected components in the sample matrix.[1][2] In bioanalysis of plasma or serum, these effects can lead to inaccurate and imprecise quantification.[1] This interference is a significant concern in quantitative liquid chromatography-mass spectrometry (LC-MS) because it can negatively impact the accuracy, reproducibility, and sensitivity of the method.[3]
Q2: What are the primary causes of matrix effects in plasma-based this compound assays?
A2: The primary culprits behind matrix effects in plasma and serum samples are endogenous components like phospholipids from cell membranes. These molecules can be co-extracted with this compound and interfere with the ionization process in the mass spectrometer source, leading to either suppressed or enhanced signal intensity. Other sources can include salts, proteins, and exogenously introduced substances like anticoagulants or dosing vehicles.
Q3: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A3: A quantitative assessment of matrix effects is a crucial part of method validation. The most common method is the post-extraction spike analysis. This technique involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. A qualitative approach is the post-column infusion method, where a constant flow of the analyte solution is introduced into the mobile phase after the analytical column. An injection of an extracted blank matrix will show a dip or rise in the baseline signal if matrix components are causing ion suppression or enhancement at specific retention times.
Q4: Why is a stable isotope-labeled internal standard like this compound beneficial?
A4: The ideal choice for an internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound for L-DOPA quantification. A SIL internal standard will co-elute with the analyte and experience similar matrix effects, thus providing effective normalization and improving the accuracy and precision of the quantification.
Troubleshooting Guide
Issue 1: Significant ion suppression or enhancement observed for this compound.
-
Possible Cause: Co-elution of this compound with interfering components from the biological matrix, most commonly phospholipids in plasma samples.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently extracting your analyte. Consider more rigorous cleanup methods than simple protein precipitation.
-
Improve Chromatographic Separation: Adjusting the mobile phase gradient or changing the stationary phase can help separate the this compound peak from the regions where matrix effects occur.
-
Sample Dilution: If the assay sensitivity is high enough, diluting the sample can reduce the concentration of matrix components and thus their effect.
-
Issue 2: Poor recovery and inconsistent results for this compound.
-
Possible Cause: Suboptimal extraction procedure or analyte instability.
-
Troubleshooting Steps:
-
Evaluate Different Extraction Techniques: Compare protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) to find the method that provides the best recovery and cleanest extract for this compound.
-
pH Adjustment: The charge state of L-DOPA can influence its solubility and interaction with extraction media. Experiment with adjusting the pH of your sample and extraction solvent to optimize recovery.
-
Use of Antioxidants: L-DOPA can be prone to oxidation. The use of an antioxidant like sodium metabisulfite can help stabilize L-DOPA and carbidopa in plasma samples.
-
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects. The values are indicative and can vary based on the specific matrix and analytical conditions.
| Sample Preparation Technique | Relative Matrix Effect (%) | Analyte Recovery (%) | Overall Performance |
| Protein Precipitation (PPT) | Can be significant | Generally high | Simple and fast, but often results in the least clean extracts. |
| Liquid-Liquid Extraction (LLE) | Reduced compared to PPT | Variable, dependent on solvent | Offers a cleaner extract than PPT. Analyte recovery can be low for polar analytes. |
| Solid-Phase Extraction (SPE) | Minimal | Generally high and reproducible | Provides the cleanest extracts by effectively removing interfering components. |
| Mixed-Mode SPE | Dramatically reduced | High | Combines reversed-phase and ion exchange mechanisms for superior cleanup. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike Analysis
This protocol allows for the quantitative assessment of matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte of interest (L-DOPA) and the internal standard (this compound) into the mobile phase or reconstitution solvent at a known concentration.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix (e.g., plasma) using your established procedure. Then, spike the analyte and internal standard into the final, clean extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the biological matrix before the extraction process.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect and Recovery using the following formulas:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value close to 100% indicates minimal matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol provides a cleaner sample extract compared to protein precipitation.
-
Sample Aliquot: Take a known volume of the biological sample (e.g., 100 µL of plasma).
-
Add Internal Standard: Add the internal standard (this compound) solution.
-
pH Adjustment (Optional but recommended): Adjust the pH of the sample to optimize the extraction of L-DOPA.
-
Add Extraction Solvent: Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). Experiment with different solvents to find the best recovery.
-
Vortex: Vortex the mixture vigorously for several minutes to ensure thorough extraction.
-
Centrifuge: Centrifuge the sample to separate the aqueous and organic layers.
-
Isolate Organic Layer: Carefully transfer the organic layer (containing the analyte) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for this compound sample preparation using LLE.
Caption: Decision tree for troubleshooting matrix effects.
References
Troubleshooting poor peak shape for L-DOPA-d3 in HPLC
Technical Support Center: L-DOPA-d3 HPLC Analysis
This guide provides troubleshooting advice for common issues encountered during the HPLC analysis of this compound, focusing on achieving optimal peak shape for reliable quantification.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is tailing. What are the common causes and solutions?
Peak tailing, where the latter half of the peak is broader than the front, is a frequent problem when analyzing polar, ionizable compounds like L-DOPA. The primary causes involve unwanted secondary interactions between this compound and the stationary phase, or issues with the HPLC system itself.
Common Causes & Solutions for Peak Tailing:
-
Secondary Silanol Interactions: L-DOPA, a catecholamine, has basic functional groups that can interact strongly with acidic silanol groups on the surface of silica-based columns. This is a major cause of peak tailing.[1][2]
-
Solution 1: Adjust Mobile Phase pH: Operate the mobile phase at a low pH (typically between 2.3 and 3.0).[3][4][5] At this pH, the silanol groups are protonated (Si-OH), minimizing their ability to interact with the protonated amine group of this compound.
-
Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping treats most of the residual silanol groups, making the surface less active and more suitable for analyzing basic compounds.
-
Solution 3: Add an Ion-Pairing Agent: Incorporate an ion-pairing agent like triethylamine (TEA) into the mobile phase. TEA acts as a silanol-masking agent, competing with this compound for interaction sites on the stationary phase, thereby improving peak symmetry.
-
-
Metal Chelation: The catechol structure of L-DOPA can chelate with trace metal contaminants (e.g., iron, zinc) present in the silica matrix of the column or within the HPLC system. This interaction can cause significant peak tailing.
-
Solution: Add a Chelating Agent: Add a weak chelating agent, such as EDTA, to the mobile phase to bind with metal ions and prevent them from interacting with this compound.
-
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to tailing.
-
Solution: Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves and retention time increases slightly, column overload was the likely cause.
-
-
Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column frit or packing material can distort peak shape.
-
Solution 1: Use a Guard Column: A guard column, installed before the analytical column, acts as a disposable filter to trap strongly retained impurities.
-
Solution 2: Column Flushing: If a guard column is not in use, try back-flushing the analytical column (if the manufacturer permits) to remove contaminants from the inlet frit.
-
Q2: I'm observing split or shouldered peaks for this compound. What is the likely cause?
Split or shouldered peaks often indicate a physical problem at the head of the column or an issue with the sample solvent.
-
Partially Blocked Column Frit: Particulates from the sample, mobile phase, or system wear can clog the inlet frit of the column, causing the sample to flow unevenly onto the packing material. This is a very common cause for split peaks affecting all analytes in the run.
-
Solution: Replace the guard column if one is used. If not, try reversing and flushing the analytical column. If the problem persists, the column may need to be replaced.
-
-
Column Void: A void or channel can form in the packing material at the column inlet due to pressure shocks or mobile phase conditions (e.g., high pH) that dissolve the silica.
-
Solution: This issue is generally irreversible, and the column must be replaced.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger (more eluting power) than the mobile phase, it can cause peak distortion, including splitting.
-
Solution: Whenever possible, prepare your this compound standards and samples in the initial mobile phase or a solvent that is weaker than the mobile phase.
-
-
Mobile Phase pH Near Analyte pKa: If the mobile phase pH is too close to the pKa of L-DOPA, both ionized and unionized forms of the molecule can exist simultaneously, leading to peak splitting or broadening.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa values to ensure a single ionic form predominates.
-
Experimental Protocols & Data
Protocol: Preparation of a Low-pH, Buffered Mobile Phase for L-DOPA Analysis
This protocol describes the preparation of a mobile phase designed to minimize peak tailing by controlling pH.
Objective: To prepare a 20 mM potassium dihydrogen phosphate buffer at pH 2.5, mixed with methanol.
Materials:
-
Potassium dihydrogen phosphate (KH₂PO₄), HPLC grade
-
Orthophosphoric acid (H₃PO₄), HPLC grade
-
Methanol, HPLC grade
-
Ultrapure water
-
0.45 µm filter
Procedure:
-
Prepare Aqueous Buffer: Weigh out the appropriate amount of KH₂PO₄ to make a 20 mM solution (e.g., 2.72 g per 1 L of water). Dissolve in ultrapure water.
-
Adjust pH: While stirring, slowly add orthophosphoric acid to the buffer solution until the pH meter reads 2.5. A low pH is crucial for protonating silanol groups and ensuring good peak shape.
-
Filter Buffer: Filter the aqueous buffer through a 0.45 µm filter to remove any particulates.
-
Prepare Mobile Phase: Mix the filtered aqueous buffer with methanol in the desired ratio (e.g., 95:5 v/v for buffer:methanol).
-
Degas: Degas the final mobile phase mixture using sonication or vacuum degassing before use to prevent air bubbles in the HPLC system.
Table 1: Mobile Phase Conditions for L-DOPA Analysis
The following table summarizes mobile phase compositions from various validated HPLC methods for L-DOPA, which are directly applicable to this compound.
| Mobile Phase Composition | pH | Column Type | Reference |
| 20 mM KH₂PO₄ : Methanol (95:5, v/v) | 2.5 | C18 | |
| 50 mM Potassium Dihydrogen Phosphate + 0.5% Triethylamine (TEA) | 2.3 | C18 | |
| 0.2% Formic Acid in Water : Methanol (99:1, v/v) | ~2.6 | C18 | |
| Acetonitrile : Methanol : Orthophosphoric Acid (30:50:20, v/v/v) | 6.8 | C18 |
Troubleshooting Workflow & Diagrams
A systematic approach is key to efficiently diagnosing peak shape problems. The following workflow provides a logical path from problem identification to resolution.
Caption: Troubleshooting workflow for poor HPLC peak shape.
Q3: My this compound is degrading in the sample solution. How can I improve its stability?
L-DOPA is susceptible to oxidation, which can lead to loss of signal and the appearance of degradation peaks. Its stability is highly dependent on the pH and composition of the sample solvent.
-
Use an Acidic Diluent: L-DOPA is significantly more stable in acidic conditions. Preparing samples and standards in a dilute acid solution can prevent degradation for extended periods.
-
Recommended Diluent: A solution of 0.1 M HCl has been shown to be an effective extraction solvent that ensures the stability of L-DOPA for up to 3 months. Formic acid (0.2%) and acetic acid (0.2%) solutions also provide good stability.
-
-
Avoid Neutral or Basic Conditions: L-DOPA degrades rapidly in neutral or alkaline solutions. Ensure your sample preparation workflow avoids exposing the analyte to high pH for any length of time.
-
Refrigerate Samples: Store prepared samples and standards at low temperatures (e.g., 4°C) and protect them from light to minimize the rate of degradation before injection.
Caption: Factors influencing the stability of this compound in solution.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. waters.com [waters.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: L-DOPA-d3 Recovery from Biological Samples
Welcome to the technical support center for the analysis of L-DOPA-d3 in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the recovery and ensuring the stability of this compound during experimental procedures. Below, you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in recovering this compound from biological samples?
A1: The primary challenges in recovering this compound from biological samples, such as plasma or urine, stem from its inherent instability and the complexity of the biological matrix. L-DOPA, and by extension its deuterated form, is susceptible to oxidation and enzymatic degradation.[1][2][3] Additionally, matrix components like proteins and phospholipids can interfere with extraction and analysis, leading to low recovery and ion suppression or enhancement in mass spectrometry.[4]
Q2: Why is this compound used as an internal standard for L-DOPA quantification?
A2: this compound is an ideal internal standard for the quantification of L-DOPA because it is chemically identical to L-DOPA, with the only difference being the presence of deuterium atoms. This means it has very similar extraction recovery, ionization efficiency, and chromatographic retention time, but a different mass-to-charge ratio (m/z) that allows it to be distinguished from the endogenous L-DOPA by a mass spectrometer.[5] Using a stable isotope-labeled internal standard like this compound helps to correct for sample loss during preparation and for matrix effects during analysis.
Q3: What are the most common methods for extracting this compound from biological samples?
A3: The most common methods for extracting this compound from biological samples are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
-
Protein Precipitation: This is a simple and fast method where a solvent like acetonitrile, methanol, or an acid like perchloric acid is added to the sample to precipitate proteins.
-
Liquid-Liquid Extraction: This method separates compounds based on their relative solubilities in two different immiscible liquids.
-
Solid-Phase Extraction: This technique uses a solid sorbent to selectively adsorb the analyte, which is then eluted with a suitable solvent.
Q4: How can I improve the stability of this compound in my samples during collection and storage?
A4: To improve the stability of this compound, it is crucial to minimize oxidation and enzymatic degradation. This can be achieved by:
-
Adding Antioxidants: Sodium metabisulfite is commonly used as an antioxidant to prevent the oxidation of catecholamines like L-DOPA.
-
Controlling Temperature: Samples should be kept on ice during processing and stored at -70°C or -80°C for long-term stability.
-
pH Adjustment: Maintaining an optimal pH can help prevent degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Incomplete Protein Precipitation: Insufficient precipitating agent or inadequate mixing can lead to incomplete protein removal, trapping the analyte. | Optimize the ratio of the precipitating solvent to the sample volume (e.g., 3:1 or 4:1 for acetonitrile to plasma). Ensure thorough vortexing and adequate centrifugation time and speed. |
| Analyte Adsorption: this compound may adsorb to the surface of plasticware, leading to loss of sample. | Use low-binding microcentrifuge tubes and pipette tips. | |
| Degradation during Extraction: The analyte may degrade due to prolonged exposure to room temperature or harsh chemical conditions. | Perform all extraction steps on ice and minimize the time samples are at room temperature. If using acidic precipitation, neutralize the sample as soon as possible. | |
| High Variability in Recovery | Inconsistent Sample Preparation: Variations in pipetting, mixing, or incubation times can lead to inconsistent results. | Standardize the entire sample preparation workflow. Use calibrated pipettes and ensure consistent timing for each step. |
| Matrix Effects: Different biological samples can have varying compositions, leading to different levels of ion suppression or enhancement in the mass spectrometer. | The use of this compound as an internal standard should compensate for much of this variability. Ensure the internal standard is added early in the sample preparation process. | |
| Unexpected Peaks in Chromatogram | Co-elution of Interfering Substances: Components from the biological matrix may co-elute with this compound, causing interference. | Optimize the chromatographic method to improve the separation of this compound from interfering peaks. This may involve adjusting the mobile phase composition, gradient, or using a different column. |
| Carryover: Residual analyte from a previous high-concentration sample may be present in the analytical system. | Inject blank samples after high-concentration samples to check for carryover. If observed, optimize the wash steps in the autosampler. |
Quantitative Data Summary
The following tables summarize recovery data for L-DOPA and this compound from various studies.
Table 1: Recovery of L-DOPA and this compound from Human Plasma using Protein Precipitation
| Analyte | Mean IS-Normalized Recovery (%) | Standard Deviation (%) | Reference |
| L-DOPA | 110 | 3.5 | |
| This compound | 98 | 5.6 |
Table 2: Recovery of L-DOPA from Biological Samples using Various Extraction Methods
| Extraction Method | Biological Matrix | Recovery Range (%) | Reference |
| Protein Precipitation | Plasma | 66.8 - 127.0 | |
| Solid-Phase Extraction | Not Specified | Consistent but not always 100% | |
| Liquid-Liquid Extraction | Rat Plasma | Enhanced with ion-pairing agent |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound Extraction from Human Plasma
This protocol is based on a validated LC-MS/MS method for the simultaneous determination of Levodopa and other related compounds in human plasma.
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Acetonitrile (ACN)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of this compound internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Protocol 2: General Workflow for Sample Preparation and Analysis
This protocol outlines a general workflow for the extraction and analysis of this compound from biological samples.
1. Sample Collection and Stabilization:
-
Collect biological samples (e.g., blood, urine) using appropriate procedures.
-
Immediately add a stabilizing agent, such as sodium metabisulfite (0.5 mg per 100 µL of sample), to prevent oxidation.
-
Keep samples on ice and process them as quickly as possible.
-
For long-term storage, store samples at -80°C.
2. Sample Preparation (Protein Precipitation):
-
Thaw frozen samples on ice.
-
Spike the samples with this compound internal standard.
-
Add 3-4 volumes of a cold protein precipitation solvent (e.g., acetonitrile or methanol).
-
Vortex thoroughly to ensure complete mixing and protein precipitation.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
3. LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Use a suitable column (e.g., C18) and mobile phase (e.g., methanol or acetonitrile with formic acid in water) for chromatographic separation.
-
Detect L-DOPA and this compound using multiple reaction monitoring (MRM) mode on a tandem mass spectrometer.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of levodopa by chromatography-based methods in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrylium based derivatization imaging mass spectrometer revealed the localization of L-DOPA - PMC [pmc.ncbi.nlm.nih.gov]
Addressing isotopic interference in L-DOPA-d3 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic interference during the analysis of L-DOPA using its deuterated internal standard, L-DOPA-d3.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A1: Isotopic interference occurs when the signal of the deuterated internal standard (this compound) is artificially increased by contributions from the naturally occurring isotopes of the analyte (L-DOPA). Due to the natural abundance of heavy isotopes like Carbon-13, a small percentage of L-DOPA molecules will have a mass that is one, two, or three mass units higher than the most abundant form. This M+3 isotope of L-DOPA can have the same nominal mass as this compound, leading to an overestimation of the internal standard's concentration and consequently, an underestimation of the L-DOPA concentration in the sample.[1]
Q2: Why is this compound a suitable internal standard for L-DOPA quantification?
A2: this compound is considered an excellent internal standard for the quantitative analysis of L-DOPA by methods like LC-MS/MS.[2] As a stable isotope-labeled (SIL) internal standard, its chemical and physical properties are nearly identical to L-DOPA, meaning it behaves similarly during sample extraction, chromatography, and ionization. This similarity allows it to accurately correct for variations in the analytical process. The mass difference of three daltons allows for its distinction from the unlabeled L-DOPA in a mass spectrometer.
Q3: I'm observing a higher-than-expected signal for my this compound internal standard, even in my highest L-DOPA calibration standard. What could be the cause?
A3: This is a classic sign of isotopic interference. At high concentrations of L-DOPA, the contribution from its naturally occurring M+3 isotopes to the this compound signal becomes significant. This can lead to a non-linear calibration curve and inaccurate quantification, especially at the upper and lower limits of quantification.
Q4: How can I confirm if the isotopic purity of my this compound standard is sufficient?
A4: The isotopic purity of your this compound standard is crucial. Commercially available standards are typically of high purity (e.g., ≥98-99% deuterated forms).[2] You can verify the isotopic purity by infusing a solution of the this compound standard directly into a high-resolution mass spectrometer (HRMS). This will allow you to determine the relative intensities of the d0, d1, d2, and d3 species. Low isotopic purity, meaning a significant presence of unlabeled L-DOPA (d0), will lead to an overestimation of the analyte concentration.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
-
Symptom: Your calibration curve for L-DOPA, using this compound as an internal standard, shows a non-linear response, particularly at higher concentrations.
-
Cause: This is often due to the isotopic contribution of L-DOPA to the this compound signal, which becomes more pronounced as the analyte concentration increases relative to the fixed concentration of the internal standard.
-
Troubleshooting Steps:
-
Assess the Contribution: Analyze a high concentration standard of unlabeled L-DOPA without any internal standard. Monitor the mass transition for this compound. Any signal detected is due to the isotopic contribution from L-DOPA.
-
Mathematical Correction: A correction factor can be applied to subtract the contribution of the analyte's isotopic variants from the internal standard's signal. This often involves analyzing standards of the analyte without the internal standard to determine the percentage of interference.
-
Optimize Internal Standard Concentration: Ensure that the concentration of the internal standard is appropriate for the expected range of analyte concentrations.
-
Issue 2: Inaccurate Quantification at Low Concentrations
-
Symptom: You are observing poor accuracy and precision for your low concentration quality control (QC) samples.
-
Cause: Interference from the unlabeled analyte present as an impurity in the deuterated internal standard can artificially inflate the analyte signal, leading to inaccuracies, especially at the lower limit of quantification (LLOQ).
-
Troubleshooting Steps:
-
Check the Certificate of Analysis: Review the certificate of analysis for your this compound standard to confirm its isotopic purity.
-
Analyze the Internal Standard Solution: Prepare a sample containing only the this compound internal standard at the concentration used in your assay. Analyze this sample for the presence of unlabeled L-DOPA.
-
Select a Different Lot or Supplier: If significant unlabeled analyte is detected, consider using a different lot of the internal standard or sourcing it from a different supplier with higher isotopic purity.
-
Quantitative Data Summary
The following tables provide key quantitative data for the analysis of L-DOPA using this compound as an internal standard.
Table 1: Mass Spectrometry Parameters for L-DOPA and this compound
| Compound | Chemical Formula | Precursor Ion (m/z) | Product Ion (m/z) |
| L-DOPA | C₉H₁₁NO₄ | 198 | 152 |
| This compound | C₉H₈D₃NO₄ | 201 | 154 |
Table 2: Natural Isotopic Abundance of Key Elements in L-DOPA
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.985 |
| ²H (D) | 0.015 | |
| Nitrogen | ¹⁴N | 99.63 |
| ¹⁵N | 0.37 | |
| Oxygen | ¹⁶O | 99.76 |
| ¹⁷O | 0.04 | |
| ¹⁸O | 0.20 |
Table 3: Example Calculation of Isotopic Contribution
This table illustrates the theoretical calculation of the M+3 isotopologue abundance for L-DOPA (C₉H₁₁NO₄), which can interfere with the this compound signal. The calculation is based on the binomial theorem and the natural abundances of the isotopes.
| Isotopologue Combination | Calculation of Relative Abundance | Approximate Contribution (%) |
| Three ¹³C atoms | (⁹C₃) * (0.0107)³ * (0.9893)⁶ | ~0.0001 |
| One ¹³C and one ¹⁸O | (⁹C₁) * (0.0107)¹ * (⁴C₁) * (0.0020)¹ | ~0.00077 |
| This is a simplified example. The actual isotopic distribution will be a sum of probabilities of all combinations of heavy isotopes that result in an M+3 mass increase. |
Detailed Experimental Protocol
This section outlines a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the quantification of L-DOPA in a biological matrix (e.g., plasma) using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., at 100 ng/mL).
-
Add 150 µL of ice-cold methanol containing an antioxidant (e.g., 0.1% formic acid and 0.1% ascorbic acid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
L-DOPA: 198 → 152
-
This compound: 201 → 154
-
-
Ion Source Parameters:
-
Gas Temperature: 300°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Capillary Voltage: 4000 V
-
Visualizations
Caption: Experimental workflow for L-DOPA analysis using this compound.
Caption: Troubleshooting logic for isotopic interference in this compound analysis.
References
Technical Support Center: L-DOPA-d3 Quantification Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of L-DOPA-d3 quantification assays. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to evaluate during method validation for an this compound quantification assay?
A1: A comprehensive method validation for this compound quantification should assess several key parameters to ensure the reliability and accuracy of the data. These parameters include selectivity and specificity, sensitivity (Limit of Detection and Limit of Quantification), linearity of the calibration curve, accuracy, precision (both intra-day and inter-day), recovery, and the stability of the analyte in the biological matrix under various conditions.[1] It is also crucial to investigate matrix effects, carryover, and dilution integrity.[2]
Q2: L-DOPA is known to be unstable. What precautions should be taken during sample collection and handling?
A2: Due to the instability of catecholamines like L-DOPA, specific handling procedures are necessary to prevent degradation.[3][4] It is recommended to use antioxidation agents, such as sodium metabisulfite (0.5 mg for every 100 µL of sample), and to control the environmental temperature.[3] Samples should be kept at low temperatures (e.g., on ice) during processing and stored at -70°C to -80°C for long-term stability. Without stabilization, L-DOPA in plasma is typically stable for only 1-7 hours at room temperature. The addition of an acid, like 0.4-0.7 M perchloric acid, during protein precipitation can also help to enhance stability.
Q3: What is the purpose of using a deuterated internal standard like this compound?
A3: A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for quantitative LC-MS/MS analysis. Its primary role is to compensate for variability during the analytical process, most notably the matrix effect, which can cause ion suppression or enhancement. Because this compound has nearly identical physicochemical properties to L-DOPA, it experiences similar variations during sample preparation and ionization, allowing for more accurate and precise quantification of the analyte.
Q4: How can I assess matrix effects in my this compound assay?
A4: The most common method to quantitatively assess matrix effects is through a post-extraction spike analysis. This involves comparing the signal response of an analyte spiked into a pre-extracted blank matrix (Set B) with the response of the analyte in a neat solution (Set A). The ratio of these responses indicates the degree of signal suppression or enhancement. A value close to 100% suggests minimal matrix effects. Another qualitative method is the post-column infusion technique, where a constant flow of the analyte is infused into the mass spectrometer while a blank matrix extract is injected. Dips or peaks in the signal indicate regions of ion suppression or enhancement.
Troubleshooting Guides
Issue 1: Low and Inconsistent Recovery of L-DOPA
Possible Causes:
-
Inefficient Extraction: The chosen sample preparation method (e.g., protein precipitation, solid-phase extraction) may not be optimal for L-DOPA from the specific biological matrix.
-
Analyte Degradation: L-DOPA is susceptible to oxidation, especially at neutral pH and higher temperatures.
-
Suboptimal pH: The pH of the sample and extraction solvent can significantly impact the solubility and extraction efficiency of L-DOPA.
Troubleshooting Steps:
-
Optimize Extraction Solvent: For protein precipitation, ensure the use of an acidic solution (e.g., 10% trichloroacetic acid or 0.4-0.7 M perchloric acid) to enhance stability and precipitation efficiency.
-
Adjust pH: Experiment with adjusting the pH of your sample and extraction solvent to optimize L-DOPA's solubility and recovery.
-
Control Temperature: Perform all sample preparation steps at low temperatures (e.g., on ice or at 4°C) to minimize degradation.
-
Use Stabilizing Agents: Incorporate antioxidants like sodium metabisulfite or ascorbic acid into your collection tubes or during sample preparation.
-
Evaluate Different Extraction Techniques: If protein precipitation yields poor recovery, consider solid-phase extraction (SPE) which can provide a cleaner extract.
Issue 2: Significant Ion Suppression or Enhancement (Matrix Effects)
Possible Causes:
-
Co-elution with Matrix Components: Endogenous molecules from the biological matrix, such as phospholipids, salts, and proteins, can co-elute with L-DOPA and interfere with its ionization.
-
Inadequate Sample Cleanup: Insufficient removal of matrix components during sample preparation can lead to a high concentration of interfering substances being introduced into the LC-MS/MS system.
-
Poor Chromatographic Resolution: If the HPLC/UHPLC method does not adequately separate L-DOPA from matrix interferences, ion suppression or enhancement is more likely.
Troubleshooting Steps:
-
Improve Sample Preparation:
-
For protein precipitation, ensure the ratio of precipitation solvent to sample is sufficient (e.g., 3:1).
-
Consider alternative sample preparation methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for more thorough cleanup.
-
-
Optimize Chromatography:
-
Modify the mobile phase composition (e.g., organic solvent, pH) to improve the separation of L-DOPA from interfering peaks.
-
Try a different stationary phase (e.g., a HILIC column instead of a C18).
-
Adjust the gradient elution profile to better resolve the analyte from the matrix.
-
-
Use a Stable Isotope-Labeled Internal Standard: Employing this compound is highly effective in compensating for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement as the unlabeled analyte.
Issue 3: Poor Peak Shape or Shifting Retention Times
Possible Causes:
-
Column Degradation: Accumulation of matrix components on the analytical column can lead to poor performance.
-
Improper Mobile Phase: The pH or composition of the mobile phase may not be optimal for L-DOPA.
-
Column Overloading: Injecting too high a concentration of the analyte or matrix components.
Troubleshooting Steps:
-
Implement Column Washing: Use a robust column wash with a high percentage of organic solvent at the end of each analytical run to remove strongly retained matrix components.
-
Use a Guard Column: A guard column can protect the analytical column from contaminants.
-
Optimize Mobile Phase: Ensure the mobile phase is properly prepared and degassed. The pH should be controlled, often with additives like formic acid (e.g., 0.1%), to ensure consistent ionization and retention of L-DOPA.
-
Check for Sample Overload: Dilute the sample if necessary and reinject.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a common method for extracting L-DOPA from plasma samples.
-
Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of a 10% trichloroacetic acid solution containing the internal standard (this compound at a known concentration, e.g., 200 µg/L).
-
Vortex the sample for 10 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions for the analysis of L-DOPA and this compound. Optimization will be required for specific instrumentation and applications.
-
LC System: UHPLC system
-
Column: Reversed-phase C18 or HILIC column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Optimized for the separation of L-DOPA and this compound.
-
Flow Rate: Dependent on column specifications.
-
Injection Volume: 5-10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
L-DOPA: m/z 198.1 → 152.1
-
This compound: m/z 201.1 → 155.1
-
Quantitative Data Summary
The following tables summarize typical validation data for L-DOPA quantification assays.
Table 1: Linearity and Sensitivity
| Parameter | Typical Value | Reference |
| Calibration Range | 2.5 - 10,000 ng/mL | |
| R² | > 0.99 | |
| LLOQ | 15 µg/L |
Table 2: Accuracy and Precision
| QC Level | Intra-day Precision (CV%) | Intra-day Accuracy (Bias%) | Inter-day Precision (CV%) | Inter-day Accuracy (Bias%) | Reference |
| LLOQ | < 15% | ± 15% | < 15% | ± 15% | |
| LQC | < 15% | ± 15% | < 15% | ± 15% | |
| MQC | < 15% | ± 15% | < 15% | ± 15% | |
| HQC | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Typical Value | Reference |
| Recovery | 66.8 - 127.0% | |
| IS-Normalized Matrix Effect | 85 - 115% |
Visualizations
References
- 1. simbecorion.com [simbecorion.com]
- 2. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of levodopa by chromatography-based methods in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of L-DOPA-d3
Welcome to the technical support center for the synthesis and purification of L-DOPA-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the preparation of this deuterated analogue of L-DOPA.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through acid-catalyzed hydrogen-deuterium exchange on the aromatic ring of L-DOPA. This typically involves reacting L-DOPA with a deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (TFA-d), in a deuterated solvent like deuterium oxide (D₂O) at elevated temperatures. Enzymatic approaches using tyrosine hydroxylase with deuterated precursors are also being explored but are less common for routine synthesis.
Q2: What are the critical parameters to control during the deuteration of L-DOPA?
A2: Key parameters to control include the reaction temperature, duration, and the concentration of the deuterated acid. Higher temperatures and longer reaction times can increase the degree of deuteration but may also lead to side reactions and degradation of the starting material. The choice of deuterated acid and solvent is also critical to achieve high isotopic enrichment.
Q3: How can I confirm the successful deuteration and determine the isotopic purity of my this compound sample?
A3: The primary techniques for confirming deuteration and assessing isotopic purity are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: A successful deuteration will show a significant reduction or complete disappearance of the proton signals corresponding to the positions on the aromatic ring where deuterium has been incorporated.[1]
-
²H NMR: This technique directly detects the presence and chemical environment of deuterium atoms.
-
Mass Spectrometry (e.g., LC-MS/MS): MS is used to determine the mass shift corresponding to the number of incorporated deuterium atoms. High-resolution mass spectrometry (HRMS) can distinguish between different deuterated species (d1, d2, d3) and is used to calculate the percentage of isotopic enrichment.[2][3]
Q4: What are the main challenges in the purification of this compound?
A4: The main challenges include:
-
Chiral Purity: Separating the desired L-enantiomer from any contaminating D-enantiomer is crucial, as the D-form can have unwanted side effects.[4]
-
Chemical Purity: Removing unreacted starting material, partially deuterated intermediates, and any side products formed during the synthesis.
-
Preventing Deuterium Back-Exchange: During purification, especially in aqueous or protic solvents, there is a risk of the deuterium labels exchanging back to protons, thus reducing the isotopic purity.[5]
Q5: How can I minimize deuterium back-exchange during purification?
A5: To minimize back-exchange, it is advisable to work under neutral or slightly acidic pH conditions and at low temperatures. Using deuterated solvents for chromatography where possible can also help maintain isotopic purity. Lyophilization (freeze-drying) is a preferred method for solvent removal to avoid prolonged exposure to protic solvents at elevated temperatures.
Troubleshooting Guides
Synthesis of this compound
| Problem | Potential Cause | Recommended Solution |
| Low or no deuteration | Insufficient reaction temperature or time. | Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR or LC-MS. |
| Inactive deuterating agent. | Use a fresh or properly stored deuterated acid. Ensure the absence of moisture, which can quench the deuterating agent. | |
| Incomplete deuteration (mixture of d1, d2, and d3 species) | Reaction conditions are not optimized. | Optimize the molar ratio of the deuterating agent to L-DOPA. A higher excess of the deuterated acid can drive the reaction towards complete deuteration. |
| Steric hindrance at certain positions on the aromatic ring. | Consider alternative deuteration methods or accept a mixture of isotopologues if a single species is not critical for the intended application. | |
| Product degradation (darkening of the reaction mixture) | Reaction temperature is too high or reaction time is too long. | Reduce the reaction temperature and monitor the reaction more frequently to stop it once the desired level of deuteration is achieved. |
| Oxidation of the catechol moiety of L-DOPA. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Formation of side products | Non-specific reactions due to harsh acidic conditions. | Use a milder deuterating agent or lower the reaction temperature. Consider protecting sensitive functional groups before deuteration, followed by a deprotection step. |
Purification of this compound
| Problem | Potential Cause | Recommended Solution |
| Low recovery after purification | Adsorption of the product onto the stationary phase during chromatography. | Optimize the mobile phase composition. For reversed-phase HPLC, adjusting the pH or the organic solvent percentage can improve recovery. |
| Precipitation of the product during purification steps. | Ensure that the solvents used can fully dissolve the product at the concentrations being handled. L-DOPA has limited solubility in water, especially around its isoelectric point. | |
| Co-elution of impurities with the product | Inadequate separation resolution in chromatography. | Optimize the HPLC method. This may involve trying different stationary phases (e.g., C18, PFP), adjusting the mobile phase composition and gradient, or using a chiral column for simultaneous chemical and chiral purification. |
| Loss of deuterium label (back-exchange) | Use of protic solvents (e.g., water, methanol) at non-optimal pH or elevated temperatures. | Maintain a low temperature (e.g., 4 °C) throughout the purification process. Use buffers with a slightly acidic pH (e.g., pH 2.5-4) to minimize the rate of back-exchange. Use deuterated solvents where feasible. |
| Poor chiral separation | Incorrect chiral stationary phase (CSP) or mobile phase. | Screen different chiral columns (e.g., polysaccharide-based, macrocyclic glycopeptide-based). Optimize the mobile phase, as the choice of organic modifier and additives can significantly impact chiral resolution. |
| Racemization during synthesis or purification. | Avoid harsh basic or acidic conditions and high temperatures that could lead to racemization at the chiral center. |
Quantitative Data
Table 1: Comparison of Pharmacokinetic Parameters for L-DOPA and a Deuterated Analog (SD-1077) in Healthy Volunteers.
| Parameter | L-DOPA | SD-1077 (Deuterated L-DOPA) | Geometric Least Squares Mean Ratio (SD-1077/L-DOPA) |
| Cmax (ng/mL) | 2180 | 1920 | 88.4% |
| AUC₀₋t (ngh/mL) | 3580 | 3210 | 89.5% |
| AUC₀₋inf (ngh/mL) | 3600 | 3220 | 89.6% |
Data adapted from a clinical study on SD-1077, a selectively deuterated form of L-DOPA.
Table 2: Isotopic Purity of Commercially Available this compound.
| Parameter | Specification |
| Chemical Formula | C₉H₈D₃NO₄ |
| Molecular Weight | 200.2 g/mol |
| Isotopic Purity | ≥98% deuterated forms (d₁-d₃) |
Data is representative of typical commercial-grade this compound used as an internal standard.
Experimental Protocols
Protocol 1: Synthesis of [2',5',6'-²H₃]-L-DOPA via Acid-Catalyzed Isotopic Exchange
This protocol is adapted from a published method for the synthesis of ring-deuterated L-DOPA.
Materials:
-
L-DOPA
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Deuterated sulfuric acid (D₂SO₄, 96-98 wt. % in D₂O, 99.5 atom % D)
-
Anhydrous sodium carbonate
-
Inert atmosphere (Nitrogen or Argon)
-
Round-bottom flask with a reflux condenser
Procedure:
-
Place L-DOPA into a round-bottom flask.
-
Add a solution of D₂SO₄ in D₂O to the flask.
-
Heat the mixture under reflux in an inert atmosphere for an extended period (e.g., 48-72 hours). The exact temperature and duration will need to be optimized.
-
Monitor the reaction progress by taking small aliquots, neutralizing them, and analyzing by ¹H NMR to check for the disappearance of the aromatic proton signals.
-
Once the desired level of deuteration is achieved, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with anhydrous sodium carbonate until the pH is approximately 7.
-
The crude this compound may precipitate upon neutralization. Filter the precipitate and wash with cold D₂O.
-
Lyophilize the crude product to dryness.
Protocol 2: Purification of this compound by Reversed-Phase HPLC
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Crude this compound
-
Lyophilizer
Procedure:
-
Dissolve the crude this compound in a minimal amount of Mobile Phase A.
-
Filter the solution through a 0.22 µm syringe filter.
-
Set up the HPLC system with a suitable gradient program. For example, a linear gradient from 5% to 95% Mobile Phase B over 20 minutes. The flow rate is typically around 1 mL/min.
-
Monitor the elution at the λmax of L-DOPA, which is approximately 280 nm.
-
Inject the sample and collect the fractions corresponding to the main this compound peak.
-
Combine the collected fractions.
-
Immediately freeze the combined fractions and lyophilize to dryness to obtain the purified this compound.
-
Analyze the purified product by LC-MS/MS and NMR to confirm purity and isotopic enrichment.
Visualizations
Caption: A simplified workflow for the synthesis of crude this compound.
Caption: A general workflow for the purification and analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrylium based derivatization imaging mass spectrometer revealed the localization of L-DOPA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrylium based derivatization imaging mass spectrometer revealed the localization of L-DOPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. Minimizing back exchange in the hydrogen exchange-mass spectrometry experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting the right chromatography column for L-DOPA-d3 separation
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on selecting the appropriate chromatography column for the successful separation of L-DOPA and its deuterated internal standard, L-DOPA-d3. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your analytical endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the chromatographic separation of L-DOPA and this compound?
The primary challenge lies in the polar nature of L-DOPA, which makes it difficult to retain on traditional reversed-phase columns.[1][2] Additionally, ensuring baseline separation from potential interferences in complex matrices like plasma or plant extracts is crucial for accurate quantification.[3] When dealing with chiral separation (distinguishing L-DOPA from its inactive D-DOPA enantiomer), further specialized columns and mobile phases are required.[4][5]
Q2: Why is this compound used as an internal standard?
This compound is an ideal internal standard for mass spectrometry (MS) based quantification of L-DOPA. It is chemically identical to L-DOPA, so it co-elutes under most chromatographic conditions and exhibits similar ionization efficiency in the MS source. The mass difference of 3 Daltons allows the mass spectrometer to distinguish between the analyte (L-DOPA) and the internal standard (this compound), enabling accurate and precise quantification by correcting for variations in sample preparation and instrument response.
Q3: What are the most common chromatography techniques for L-DOPA analysis?
The most prevalent techniques are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), often with ion-pairing agents, and Hydrophilic Interaction Liquid Chromatography (HILIC). For enantiomeric separation, chiral chromatography is employed.
Q4: Do I need a specific column to separate L-DOPA from this compound?
No, a specific column is not required to separate L-DOPA from its deuterated form, as they are isotopologues and not intended to be chromatographically separated. They are designed to co-elute, with their distinct masses allowing for separate detection by a mass spectrometer. The key is to select a column that provides good peak shape and retention for L-DOPA itself.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Retention of L-DOPA on a C18 Column | L-DOPA is a highly polar molecule and has limited interaction with the non-polar stationary phase. | - Switch to a HILIC column: HILIC is specifically designed for the retention of polar compounds. - Use an ion-pairing agent: Add an ion-pairing agent like perfluoropentanoic acid (PFPA) to the mobile phase to increase retention on a C18 column. - Employ a polar-embedded or polar-endcapped reversed-phase column: These columns offer enhanced retention for polar analytes. |
| Peak Tailing | - Secondary interactions with residual silanols on the silica backbone of the column. - Inappropriate mobile phase pH. | - Use a highly acidic mobile phase (e.g., with 0.1% formic acid): This ensures that the carboxylic acid group of L-DOPA is protonated. - Operate at a low pH (around 2.5-3.5): This suppresses the ionization of silanol groups. - Use a base-deactivated column. |
| Poor Peak Shape (Broadening or Splitting) | - Column overload. - Incompatibility between the sample solvent and the mobile phase. - Column degradation. | - Reduce the injection volume or sample concentration. - Ensure the sample is dissolved in a solvent similar in composition to the mobile phase. - Flush the column or replace it if it's at the end of its lifetime. |
| Matrix Effects in LC-MS/MS Analysis | Co-eluting endogenous components from the sample matrix (e.g., plasma, tissue homogenates) can suppress or enhance the ionization of L-DOPA and this compound. | - Improve sample preparation: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering substances. - Optimize chromatographic separation: Adjust the gradient or mobile phase composition to separate L-DOPA from the interfering compounds. - Use a different ionization source or tune the MS parameters. |
| Inadequate Chiral Resolution of D/L-DOPA | The selected chiral stationary phase (CSP) or chiral mobile phase additive is not effective. | - Select a different chiral column: Pirkle-type or teicoplanin-based columns are known to be effective. - Optimize the mobile phase: Adjust the percentage of the organic modifier and the concentration of the chiral selector in the mobile phase. |
Column Selection and Performance Data
The choice of a chromatographic column is critical for achieving optimal separation. Below is a summary of commonly used columns and their typical performance characteristics for L-DOPA analysis.
| Chromatography Mode | Column Type | Stationary Phase | Typical Dimensions | Advantages | Considerations |
| Reversed-Phase (RP) | C18 (Octadecylsilane) | Silica-based C18 | 250 x 4.6 mm, 5 µm | Widely available, robust. | Requires ion-pairing agents or highly aqueous mobile phases for adequate retention of L-DOPA. |
| Hydrophilic Interaction (HILIC) | Atlantis HILIC | Unbonded Silica | 150 x 2.1 mm, 3 µm | Excellent retention for polar compounds like L-DOPA without ion-pairing agents, compatible with MS. | Requires careful mobile phase preparation and equilibration. |
| Chiral Chromatography | Crownpak CR (-) | Chiral Crown Ether | 150 x 4.0 mm, 5 µm | Direct enantiomeric separation of D- and L-DOPA. | More expensive, may require specific mobile phase conditions. |
| Chiral Ligand-Exchange | C18 with Chiral Additive | Standard C18 | Varies | Cost-effective chiral separation. | Mobile phase complexity, potential for MS incompatibility. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC with UV Detection
This protocol is adapted for the quantification of L-DOPA in plant matrices.
-
Column: Discovery C18 (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: 99% formic acid (0.2% v/v) and 1% methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Extract samples with 0.1 M HCl to ensure L-DOPA stability.
Protocol 2: HILIC with MS/MS Detection
This protocol is suitable for the analysis of L-DOPA and its metabolites in human plasma.
-
Column: Atlantis HILIC (150 x 2.1 mm, 3 µm).
-
Mobile Phase: Isocratic elution with acetonitrile/water (79:21, v/v) containing 0.05% formic acid and 3 mmol/L ammonium formate.
-
Flow Rate: 0.3 mL/min.
-
Detection: Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
L-DOPA transition: m/z 198 > 152
-
This compound transition: m/z 201 > 154
-
-
Sample Preparation: Protein precipitation of plasma samples.
Logical Workflow for Column Selection
The following diagram illustrates a decision-making workflow for selecting the appropriate chromatography column for your this compound separation experiment.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of levodopa and carbidopa in rat plasma by LC-MS/MS: The key role of ion-pairing reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral discrimination of l -DOPA via l / d -tryptophan decorated carbon quantum dots - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00757J [pubs.rsc.org]
- 5. Determination, purity assessment and chiral separation of levodopa methyl ester in bulk and formulation pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of L-DOPA-d3 and ¹³C-L-DOPA as Internal Standards for Accurate Quantification
In the precise world of bioanalysis, the choice of an internal standard is paramount to achieving accurate and reliable quantification of analytes. For researchers and drug development professionals working with L-3,4-dihydroxyphenylalanine (L-DOPA), a cornerstone in the treatment of Parkinson's disease, selecting the optimal stable isotope-labeled internal standard is a critical decision. This guide provides an in-depth comparison of two commonly used internal standards, L-DOPA-d3 and ¹³C-L-DOPA, supported by experimental data and detailed methodologies to inform your analytical strategy.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they share near-identical physicochemical properties with the analyte of interest, allowing for effective correction of variability during sample preparation and analysis. While both deuterium (d) and carbon-13 (¹³C) labeled standards serve this purpose, their intrinsic properties can lead to significant differences in analytical performance.
Key Performance Differences: A Theoretical Overview
From a theoretical standpoint, ¹³C-labeled internal standards are often considered superior to their deuterated counterparts. The primary reason lies in the potential for chromatographic separation between the analyte and a deuterium-labeled internal standard, an issue that is virtually non-existent with ¹³C-labeling. The slight increase in lipophilicity and polarity differences in deuterated compounds can lead to shifts in retention time, which may result in the internal standard not experiencing the exact same matrix effects as the analyte.
Furthermore, the carbon-deuterium bond is weaker than the carbon-hydrogen bond, which can, in some instances, lead to isotopic exchange (H/D exchange) under certain pH or temperature conditions. In contrast, the ¹³C label is integrated into the carbon backbone of the molecule, rendering it highly stable and not susceptible to exchange.
Quantitative Performance Data: this compound
A comprehensive bioanalytical method validation for the quantification of L-DOPA in human plasma using this compound as an internal standard provides the following performance characteristics.
| Performance Metric | L-DOPA with this compound Internal Standard |
| **Linearity (R²) ** | 0.998[1] |
| Intra-day Precision (CV%) | 1.9% - 8.3%[1] |
| Inter-day Precision (CV%) | 4.3% - 9.1%[1] |
| Intra-day Accuracy (Bias%) | -1.9% to 7.8%[1] |
| Inter-day Accuracy (Bias%) | -2.7% to 5.4%[1] |
| IS-Normalized Recovery | 98% ± 5.6% |
| IS-Normalized Matrix Effect | 97% ± 3.6% |
| Retention Time of L-DOPA | 0.89 min |
| Retention Time of this compound | 0.85 min |
Table 1: Performance characteristics of an LC-MS/MS method for the quantification of L-DOPA using this compound as an internal standard in human plasma.
Expected Performance of ¹³C-L-DOPA
-
Excellent Co-elution: The retention time of ¹³C-L-DOPA is expected to be virtually identical to that of unlabeled L-DOPA, leading to more accurate compensation for matrix effects.
-
High Isotopic Stability: The ¹³C label is not prone to back-exchange, ensuring the integrity of the internal standard throughout the analytical process.
-
Comparable or Improved Precision and Accuracy: Due to the improved co-elution and stability, it is reasonable to expect that the precision and accuracy of a method using ¹³C-L-DOPA would be at least comparable to, if not better than, a method using this compound.
Experimental Protocols
Detailed Methodology for L-DOPA Quantification using this compound Internal Standard
This protocol is based on a validated method for the simultaneous determination of L-DOPA, its methyl ester, and carbidopa in human plasma.
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of an internal standard working solution containing this compound.
-
Add 200 µL of 0.1 M perchloric acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Chromatographic System: A UHPLC system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A gradient program to separate L-DOPA from other components.
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions:
-
L-DOPA: 198.09 → 152.13 m/z
-
This compound: 201.05 → 154.39 m/z
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles of using stable isotope-labeled internal standards, the following diagrams have been generated.
Caption: A generalized experimental workflow for the quantification of L-DOPA using a stable isotope-labeled internal standard.
Caption: A diagram illustrating the ideal co-elution of ¹³C-L-DOPA versus the potential for chromatographic shift with this compound.
Conclusion and Recommendation
The selection of an internal standard is a critical step in the development of a robust and reliable bioanalytical method. The available data for this compound demonstrates that it can be used to develop a validated method with acceptable performance. However, the observed slight difference in retention time between L-DOPA and this compound highlights a potential source of variability, particularly in complex matrices where matrix effects can be highly localized within the chromatographic peak.
Based on the fundamental principles of isotope dilution mass spectrometry and the general outperformance of ¹³C-labeled standards in other applications, ¹³C-L-DOPA is theoretically the superior choice for an internal standard in the quantification of L-DOPA . Its identical chromatographic behavior to the native analyte ensures the most accurate compensation for matrix effects and other sources of analytical variability.
For researchers, scientists, and drug development professionals aiming for the highest level of accuracy and precision in their L-DOPA quantification assays, the use of ¹³C-L-DOPA is highly recommended. While this compound can provide reliable results, careful validation of its chromatographic behavior relative to L-DOPA is essential to mitigate any potential inaccuracies arising from retention time shifts.
References
L-DOPA-d3 as a Tracer for Dopamine Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of L-DOPA-d3 as a tracer for dopamine metabolism. It is designed to offer an objective analysis of its performance against the well-established positron emission tomography (PET) tracer, 6-[¹⁸F]-fluoro-L-DOPA (¹⁸F-DOPA), supported by experimental data and detailed methodologies.
Introduction
Understanding the intricate dynamics of dopamine synthesis, release, and metabolism is crucial for advancing our knowledge of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[1] Tracers that can monitor these processes in vivo are invaluable tools in both basic research and clinical drug development. L-3,4-dihydroxyphenylalanine (L-DOPA) is the natural precursor to dopamine and can cross the blood-brain barrier, making its labeled analogues ideal candidates for tracing dopamine metabolism.
This guide focuses on this compound, a stable isotope-labeled version of L-DOPA, and compares its utility with the widely used radioisotope-labeled tracer, ¹⁸F-DOPA. While ¹⁸F-DOPA combined with PET allows for non-invasive imaging of dopamine synthesis and storage in the living brain, this compound offers a non-radioactive alternative that can be quantified using mass spectrometry, providing detailed information on the metabolic fate of L-DOPA.
Performance Comparison: this compound vs. ¹⁸F-DOPA
The selection of a tracer depends on the specific research question, available instrumentation, and the desired balance between spatial resolution, quantitative detail, and safety. Below is a comparative summary of this compound and ¹⁸F-DOPA based on key performance metrics.
| Feature | This compound | ¹⁸F-DOPA |
| Detection Method | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Positron Emission Tomography (PET) |
| Radioactivity | Non-radioactive (stable isotope) | Radioactive (positron emitter) |
| Spatial Resolution | Low (requires tissue sampling or microdialysis for brain analysis) | High (allows for in vivo imaging of brain regions)[2] |
| Temporal Resolution | High (can measure rapid changes in metabolite levels) | Moderate (dynamic scanning is possible but limited by acquisition time) |
| Quantitative Detail | High (can precisely quantify parent drug and multiple metabolites) | Moderate (provides measures of uptake and turnover rates)[3] |
| Invasiveness | Invasive for brain studies (requires tissue collection or microdialysis) | Non-invasive (intravenous tracer injection) |
| Accessibility | Requires LC-MS/MS instrumentation | Requires a cyclotron for isotope production and a PET scanner |
| Primary Application | Detailed pharmacokinetic and metabolic pathway analysis | In vivo imaging of presynaptic dopaminergic function[1] |
Experimental Data
Plasma Pharmacokinetics
A study in healthy human subjects co-administered with carbidopa (to inhibit peripheral L-DOPA metabolism) provides a direct comparison of the plasma pharmacokinetics of deuterated L-DOPA (SD-1077, a form of this compound) and standard L-DOPA.
| Parameter | This compound (SD-1077) | L-DOPA |
| Cmax (ng/mL) | Lower (not specified) | Higher (not specified) |
| AUC₀-t (ng*h/mL) | Lower (not specified) | Higher (not specified) |
| Dopamine Cmax | Significantly Higher | Lower |
| Dopamine AUC₀-t | Significantly Higher | Lower |
| DOPAC/Dopamine Ratio | Reduced | Higher |
Data adapted from a study on SD-1077, a deuterated L-DOPA.
These findings suggest that the deuteration of L-DOPA leads to a slower breakdown of the resulting deuterated dopamine by monoamine oxidase (MAO), leading to higher systemic exposure to dopamine.[4]
Brain Uptake and Metabolism
Direct comparative data on the brain uptake and metabolism of this compound versus ¹⁸F-DOPA is limited. However, studies on individual tracers provide insights.
-
L-DOPA: In a study with common marmosets, the mean maximum concentration (Cmax) of L-DOPA in the striatal extracellular fluid was found to be approximately 2.2% of that in the plasma.
-
¹⁸F-DOPA: PET studies in humans have established kinetic models to estimate the blood-brain barrier transport constant (K₁) and the decarboxylation rate constant (k₃) of ¹⁸F-DOPA in the striatum. A study in rats comparing 6-[¹⁸F]fluoro-L-dopa with [³H]L-dopa found that 6-[¹⁸F]Fluorodopamine and [³H]dopamine were the major metabolites in the striatum.
Experimental Protocols
This compound Quantification via LC-MS/MS
This protocol outlines a validated method for the simultaneous quantification of L-DOPA and this compound in human plasma.
1. Sample Preparation:
- To 100 µL of plasma, add an internal standard solution.
- Precipitate proteins by adding 300 µL of a 10% trichloroacetic acid solution.
- Vortex the sample for 10 seconds and then centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Collect the supernatant for analysis.
2. LC-MS/MS Analysis:
- Chromatographic Separation: Utilize a C18 analytical column (e.g., 5 µm; 150 x 4.6 mm i.d.).
- Mobile Phase: A gradient of methanol and water with 0.5% formic acid.
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
- Monitor the specific mass transitions for L-DOPA and this compound.
3. Method Validation:
- Linearity: Establish a calibration curve over the desired concentration range (e.g., 25-2000 ng/mL).
- Accuracy and Precision: Evaluate intra- and inter-day accuracy and precision using quality control samples at low, medium, and high concentrations.
- Recovery: Determine the extraction recovery of the analytes from the plasma matrix.
- Stability: Assess the stability of the analytes under various storage and handling conditions.
¹⁸F-DOPA PET Imaging Protocol
This protocol provides a general framework for conducting ¹⁸F-DOPA PET scans in human subjects to assess dopaminergic function.
1. Patient Preparation:
- Patients should fast for at least 4 hours prior to the scan.
- To inhibit peripheral ¹⁸F-DOPA metabolism, administer a peripheral dopa-decarboxylase inhibitor (e.g., carbidopa) 1-2 hours before the tracer injection.
2. Tracer Administration:
- Administer ¹⁸F-DOPA intravenously as a bolus injection. The typical dose ranges from 185 to 370 MBq.
3. PET Scan Acquisition:
- Acquire dynamic images of the brain for 60-90 minutes post-injection.
- The imaging protocol may vary depending on the scanner and the specific research question.
4. Image Analysis:
- Reconstruct the PET data and co-register with an anatomical image (e.g., MRI).
- Define regions of interest (ROIs), such as the striatum, putamen, and caudate.
- Use kinetic modeling to calculate parameters such as the influx rate constant (Ki) or the standardized uptake value (SUV).
Visualizations
Dopamine Synthesis and Metabolism Pathway
References
- 1. PET tracers for imaging of the dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.vub.be [researchportal.vub.be]
- 3. In-vivo measurement of LDOPA uptake, dopamine reserve and turnover in the rat brain using [18F]FDOPA PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of 3-OM-dopa on monoamine metabolism in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of L-DOPA-d3 Analytical Methods Across Different Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of L-DOPA-d3, a deuterated internal standard crucial for the accurate measurement of Levodopa (L-DOPA) in biological matrices. The objective is to facilitate the cross-validation of these methods across different laboratories, ensuring data harmonization and reliability in clinical and research settings. This document outlines key performance parameters from various validated methods, details a standardized experimental protocol, and visualizes the cross-validation workflow and the metabolic pathway of L-DOPA.
Comparative Performance of this compound Analytical Methods
The accurate quantification of L-DOPA is essential for pharmacokinetic studies and therapeutic drug monitoring, particularly in the treatment of Parkinson's disease.[1][2] this compound serves as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to correct for matrix effects and variations in sample processing. While no direct multi-laboratory cross-validation studies for this compound were identified, this guide compiles and compares performance data from several single-laboratory validation studies.
The following tables summarize the key performance characteristics of various LC-MS/MS methods for the analysis of L-DOPA, which inherently includes the use and validation of this compound.
Table 1: Comparison of LC-MS/MS Method Performance for L-DOPA Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 25 - 2000 | 15 - 10,000 | 100 - 4000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 25 | 15[1] | 100[3] |
| Intra-day Precision (%CV) | < 15% | < 2.1% | < 5.64% |
| Inter-day Precision (%CV) | < 15% | < 3.9% | < 5.64% |
| Intra-day Accuracy (%Bias) | ± 15% | 1.2% to 3.9% | > 90% (Recovery) |
| Inter-day Accuracy (%Bias) | ± 15% | 1.8% to 2.1% | > 90% (Recovery) |
| Matrix Effect (IS Normalized) | Not Reported | 97 ± 3.6% | Not Reported |
| Recovery (IS Normalized) | Not Reported | 98 ± 5.6% | > 94% |
Table 2: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1 | Method 2 |
| Chromatography | HPLC | UHPLC |
| Column | Pursuit® C18 (5 µm; 150 x 4.6 mm i.d.) | Not specified |
| Mobile Phase | Methanol and water (90:10, v/v) with 0.5% formic acid | Not specified |
| Mass Spectrometer | Triple Quadrupole | Triple Quadrupole |
| Ionization Mode | Not specified | Not specified |
| This compound Transition (m/z) | Not specified | 201.05 → 154.39 |
Standardized Experimental Protocol for this compound Analysis
To ensure consistency and comparability of results across laboratories, a standardized and detailed experimental protocol is essential. The following protocol is a synthesis of best practices from validated methods.
1. Sample Preparation (Human Plasma)
-
Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Vortex and aliquot 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (concentration to be optimized based on the expected L-DOPA concentration range).
-
Protein Precipitation: Add 300 µL of acidified methanol (e.g., with 0.1% formic acid) to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous solution with an organic modifier (e.g., acetonitrile or methanol) and an acid (e.g., formic acid) is typically employed.
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
L-DOPA: e.g., 198.1 → 152.1 m/z
-
This compound: e.g., 201.1 → 154.1 m/z
-
-
3. Method Validation
The analytical method should be validated according to the latest regulatory guidelines (e.g., ICH M10). Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Lower Limit of Quantification (LLOQ)
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
-
Dilution Integrity
Visualizing the Cross-Validation Workflow and L-DOPA Metabolism
To facilitate a clear understanding of the cross-validation process and the biochemical context of L-DOPA analysis, the following diagrams are provided.
The successful cross-validation of this compound analytical methods is paramount for the integrity of multi-center clinical trials and research collaborations. By adhering to a standardized protocol and comparing performance metrics, laboratories can ensure the generation of consistent, reliable, and high-quality data.
References
- 1. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
A Comparative Guide to L-DOPA-d3 and Other Deuterated Catecholamine Standards for Quantitative Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of catecholamines is critical for advancing neuroscience research and therapeutic interventions for conditions like Parkinson's disease.[1] Stable isotope-labeled internal standards, particularly deuterated standards, are indispensable tools in mass spectrometry-based quantification, ensuring the precision and accuracy of results by correcting for variability during sample processing and analysis.[2]
This guide provides a detailed comparison of L-DOPA-d3 with other commonly used deuterated catecholamine standards, such as those for dopamine, norepinephrine, and epinephrine. The comparison focuses on their analytical performance, supported by experimental data and detailed methodologies.
Performance Comparison of Deuterated Catecholamine Standards
The primary role of a deuterated internal standard is to mimic the analytical behavior of the unlabeled analyte of interest, with the key difference being its mass-to-charge ratio (m/z), which allows for separate detection by a mass spectrometer.[2] The ideal deuterated standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects. The performance of these standards is evaluated based on key analytical parameters: linearity, precision, accuracy, and the lower limit of quantification (LLOQ).
Below is a summary of typical performance data for this compound and other deuterated catecholamine standards derived from liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
| Deuterated Standard | Analyte | Linearity (R²) | Precision (%CV) | Accuracy (% Bias) | LLOQ (nmol/L) |
| This compound | L-DOPA | >0.99 | <15% | ±15% | 1-10 |
| Dopamine-d4 | Dopamine | >0.999[3] | <6%[3] | Within 8% | 5-12 |
| Norepinephrine-d6 | Norepinephrine | >0.999 | <6% | Within 8% | 5 |
| Epinephrine-d3 | Epinephrine | >0.999 | <6% | Within 8% | 5 |
Note: The values presented are typical and may vary depending on the specific experimental conditions, instrumentation, and sample matrix.
Experimental Protocols
The following provides a detailed methodology for the quantification of catecholamines using deuterated internal standards with LC-MS/MS.
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Collection: Collect urine or plasma samples.
-
Internal Standard Spiking: Add a known concentration of the deuterated internal standard mixture (including this compound, Dopamine-d4, Norepinephrine-d6, and Epinephrine-d3) to each sample.
-
Extraction: Utilize a weak-cation-exchange SPE cartridge.
-
Condition the cartridge with methanol and then water.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the catecholamines and their deuterated analogs with an appropriate solvent mixture.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Column: A reversed-phase C18 or Phenyl-Hexyl column is typically used for separation.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is employed to separate the catecholamines.
-
Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to selectively detect the precursor and product ions for each analyte and its corresponding deuterated internal standard.
-
Visualizing Pathways and Workflows
L-DOPA Metabolic Pathway
L-DOPA is a precursor to the neurotransmitter dopamine. Understanding its metabolic pathway is crucial for interpreting quantitative data.
Caption: Metabolic conversion of L-Tyrosine to catecholamines, including L-DOPA and Dopamine.
Experimental Workflow for Catecholamine Quantification
The following diagram illustrates the typical workflow for quantifying catecholamines using deuterated internal standards.
Caption: A typical workflow for catecholamine analysis using deuterated standards.
References
Validating L-DOPA-d3 for In Vivo Microdialysis: A Comparative Guide
For researchers in neuroscience and drug development, particularly those investigating Parkinson's disease and dopamine metabolism, in vivo microdialysis is a powerful technique to monitor real-time neurochemical changes in the brain. The use of stable isotope-labeled compounds, such as L-DOPA-d3, offers distinct advantages over its non-labeled counterpart, L-DOPA. This guide provides a comprehensive comparison, supported by experimental data, to validate the use of this compound in such studies.
The primary advantage of substituting hydrogen with deuterium at specific positions in the L-DOPA molecule lies in the kinetic isotope effect. C-D bonds are stronger than C-H bonds, leading to a slower rate of enzymatic breakdown.[1] When this compound is administered, it is converted to deuterated dopamine, which is more resistant to degradation by enzymes like monoamine oxidase (MAO).[2][3] This results in a more sustained elevation of dopamine levels in the synapse, a critical factor in Parkinson's disease research where extending the therapeutic window of L-DOPA is a key goal.[1][2]
Comparative Performance: this compound vs. L-DOPA
Studies in rodent models of Parkinson's disease have consistently demonstrated the superior neurochemical and behavioral effects of this compound compared to standard L-DOPA.
Table 1: Neurochemical and Behavioral Effects
| Parameter | L-DOPA | This compound | Key Findings |
| Dopamine Output | Standard increase | More effective enhancement of striatal dopamine output | D3-L-DOPA leads to a more pronounced and sustained increase in extracellular dopamine levels as measured by microdialysis. |
| Behavioral Potency | Standard anti-akinetic effect | Increased anti-akinetic potency; equipotent dose is ~60% of L-DOPA dose | D3-L-DOPA produces a more significant stimulation of locomotor activity in reserpinized rats. |
| Side Effects (Dyskinesia) | Induces dyskinesias at therapeutic doses | Induces fewer dyskinesias at an equipotent dose compared to L-DOPA | The ability to use a lower effective dose of D3-L-DOPA may reduce the incidence of L-DOPA-induced dyskinesias. |
| Metabolism | Metabolized by MAO and COMT | Slower metabolism of the resulting deuterated dopamine by MAO | The kinetic isotope effect reduces the enzymatic breakdown of deuterated dopamine. |
Experimental Protocols
The validation of this compound's effects relies on established in vivo microdialysis procedures coupled with sensitive analytical techniques.
In Vivo Microdialysis in Rodent Models
A common experimental model involves 6-hydroxydopamine (6-OHDA)-lesioned rats, which mimic the dopamine depletion seen in Parkinson's disease.
-
Animal Model: Male Wistar or Sprague-Dawley rats are unilaterally lesioned with 6-OHDA to create a model of Parkinson's disease.
-
Probe Implantation: After a recovery period, a guide cannula is stereotaxically implanted, targeting the striatum. On the day of the experiment, a microdialysis probe (e.g., 2-4 mm membrane length) is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate, typically 1-2 µL/min.
-
Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid or acetic acid) to prevent degradation of catecholamines.
-
Drug Administration: L-DOPA or this compound is administered (e.g., intraperitoneally), often in combination with a peripheral DOPA-decarboxylase inhibitor like benserazide to maximize brain uptake.
-
Analysis: The collected dialysates are then analyzed to quantify the levels of L-DOPA, dopamine, and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).
Analytical Methods
The choice of analytical method is critical for the sensitive and specific detection of L-DOPA, this compound, and their metabolites. While High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC) is a well-established method, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is often preferred for its superior specificity, especially when distinguishing between isotopologues.
Table 2: Comparison of Analytical Methods
| Method | Principle | Advantages | Common Parameters |
| HPLC-EC | Separation by reverse-phase HPLC followed by detection of electroactive compounds. | High sensitivity for catecholamines, relatively low cost. | Column: C18. Mobile Phase: Citrate/phosphate buffer with an ion-pairing agent (e.g., sodium octylsulfonate) and organic modifier (e.g., methanol). Detection: Electrochemical detector potential set at +0.30 to +0.70 V. |
| LC-MS/MS | Separation by LC followed by mass-based detection of parent and fragment ions. | High specificity and selectivity, ability to use stable isotope-labeled internal standards. | Internal Standard: this compound is an ideal internal standard for L-DOPA quantification. Ionization: Electrospray Ionization (ESI). Detection: Multiple Reaction Monitoring (MRM) mode. |
Biochemical Pathway and the Role of Deuteration
L-DOPA is the metabolic precursor to dopamine. Following administration, it crosses the blood-brain barrier and is converted to dopamine by the enzyme DOPA decarboxylase (DDC). Dopamine is then either stored in vesicles or metabolized by MAO and Catechol-O-Methyltransferase (COMT). The deuteration of L-DOPA primarily affects the metabolism of the resulting dopamine.
References
- 1. Altered behavioural and neurochemical profile of L-DOPA following deuterium substitutions in the molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterium-substituted L-DOPA displays increased behavioral potency and dopamine output in an animal model of Parkinson's disease: comparison with the effects produced by L-DOPA and an MAO-B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of L-DOPA-d3 by Liquid Chromatography-Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated methodologies for the accurate and precise quantification of L-DOPA-d3, a deuterated analog of L-DOPA, which is crucial as an internal standard in pharmacokinetic and metabolic studies. The primary and most effective method for the distinct quantification of L-DOPA and its deuterated form is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), owing to its high selectivity and sensitivity.
Quantitative Performance of this compound Quantification Methods
The following table summarizes the performance characteristics of a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of L-DOPA, where this compound was utilized as an internal standard. The data reflects the performance of the analytical method in human plasma.
| Parameter | L-DOPA | This compound (Internal Standard) | Reference |
| Linearity Range | 15 - 2000 µg/L | Not Applicable | [1][2] |
| Regression (r²) | 0.998 | Not Applicable | [1][2] |
| Lower Limit of Quantification (LLOQ) | 15 µg/L | Not Applicable | [1] |
| Mean IS-Normalized Recovery | 110 ± 3.5% | 98 ± 5.6% | |
| Mean IS-Normalized Matrix Effect | 106 ± 3.2% | 97 ± 3.6% | |
| Intra-day Precision (CV%) | ≤ 1.8% | Not Reported | |
| Inter-day Precision (CV%) | Not Reported | Not Reported | |
| Intra-day Accuracy (Bias%) | ≤ 1.2% | Not Reported | |
| Inter-day Accuracy (Bias%) | Not Reported | Not Reported |
Another study employing L-DOPA-ring-d3 as an internal standard for the analysis of L-DOPA in dietary supplements reported recoveries between 97.5% and 101.3%, with relative standard deviation values for repeatability and intermediate precision being less than 7%.
Experimental Protocols
A detailed experimental protocol for a validated UHPLC-MS/MS method for the simultaneous determination of L-DOPA, levodopa methyl ester (LDME), and carbidopa in human plasma using this compound as an internal standard is provided below.
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL plasma sample, add 200 µL of an internal standard solution (this compound in 10 mM HCl).
-
Vortex the mixture for 30 seconds.
-
Add 700 µL of acetonitrile to precipitate proteins.
-
Vortex again for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
2. Chromatographic Conditions
-
System: UHPLC system
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: A suitable gradient to separate the analytes.
-
Flow Rate: Typically 0.4 - 0.6 mL/min
-
Injection Volume: 5 - 10 µL
3. Mass Spectrometric Conditions
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
L-DOPA: 198.09 → 152.13 m/z
-
This compound: 201.05 → 154.39 m/z
-
-
Gas Temperature: 300°C
-
Gas Flow: 5 L/min
-
Nebulizer Pressure: 50 psi
-
Sheath Gas Temperature: 400°C
-
Sheath Gas Flow: 12 L/min
-
Capillary Voltage: 2500 V
Methodology Visualization
The following diagrams illustrate the principle of using a deuterated internal standard and the experimental workflow for this compound quantification.
Caption: Principle of using a stable isotope-labeled internal standard.
Caption: Experimental workflow for L-DOPA/L-DOPA-d3 analysis.
References
A Comparative Guide for In Vivo Studies: L-DOPA-d3 versus Radiolabeled L-DOPA
For researchers, scientists, and drug development professionals, the choice of tracer is critical for the accuracy and relevance of in vivo studies of L-DOPA pharmacology. This guide provides a detailed comparison of deuterated L-DOPA (L-DOPA-d3) and radiolabeled L-DOPA, offering insights into their respective methodologies, performance, and applications.
This comparison guide delves into the key aspects of using stable isotope-labeled L-DOPA (this compound) and radioisotope-labeled L-DOPA (e.g., 18F-DOPA) for in vivo research. The guide is structured to provide a clear understanding of the advantages and limitations of each approach, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound (Deuterated) | Radiolabeled L-DOPA (e.g., 18F-DOPA) |
| Detection Method | Mass Spectrometry (LC-MS/MS) | Positron Emission Tomography (PET), SPECT |
| Resolution | High chemical specificity | High spatial resolution in vivo |
| Sensitivity | High, capable of detecting picogram levels | Very high, tracer level concentrations |
| Safety | Non-radioactive, no ionizing radiation | Radioactive, requires handling precautions |
| Tracer Dose | Can be used at pharmacological doses | Typically used at tracer (non-pharmacological) doses |
| Temporal Resolution | Dependent on sampling frequency | Dynamic imaging possible |
| Invasiveness | Requires tissue/fluid sampling (e.g., microdialysis) | Non-invasive imaging of the brain |
| Cost | Lower cost of synthesis and equipment | Higher cost of radiotracer synthesis and imaging equipment |
Performance Comparison: Quantitative Data
The following tables summarize key quantitative parameters for both this compound and radiolabeled L-DOPA based on available literature. It is important to note that the data presented are from different studies with varying experimental conditions and are therefore not directly comparable.
Table 1: Pharmacokinetic Parameters of Deuterated L-DOPA (SD-1077) vs. L-DOPA in Healthy Subjects[1][2]
Data from a single oral dose administration of 150 mg SD-1077 or L-DOPA, each with 37.5 mg carbidopa.
| Parameter | SD-1077 (Deuterated L-DOPA) | L-DOPA |
| Cmax (Geometric LS Mean Ratio) | 88.4% (of L-DOPA) | 100% |
| AUC0-t (Geometric LS Mean Ratio) | 89.5% (of L-DOPA) | 100% |
| AUC0-inf (Geometric LS Mean Ratio) | 89.6% (of L-DOPA) | 100% |
| Dopamine Cmax (Geometric Mean Ratio) | 1.8 (1.45-2.24) | 1.0 |
| Dopamine AUC0-t (Geometric Mean Ratio) | 2.06 (1.68-2.52) | 1.0 |
These results indicate that while the systemic exposure to the deuterated L-DOPA is slightly lower than that of unlabeled L-DOPA, the resulting systemic exposure to dopamine is significantly higher, suggesting a slower metabolic breakdown of deuterated dopamine.[1][2]
Table 2: Pharmacokinetic and Imaging Parameters of Radiolabeled L-DOPA
| Parameter | 18F-DOPA | 11C-DOPA |
| Half-life of Isotope | ~110 minutes | ~20 minutes |
| Typical Injected Dose (Human) | 185-370 MBq | 370-740 MBq |
| Plasma Half-life (unchanged) | Short, rapid metabolism | Short, rapid metabolism |
| Primary Peripheral Metabolite | 3-O-methyl-6-[18F]fluoro-L-DOPA | 3-O-methyl-L-DOPA[3] |
| Striatal Influx Rate (Ki) in Monkeys | Not directly compared | Increased by 6R-BH4 |
| Unchanged Tracer in Plasma (50 min post-injection) | ~25% | ~60% |
| 3-O-methylated Metabolite in Plasma (50 min post-injection) | ~60% | ~25% |
Experimental Methodologies
This compound In Vivo Study Protocol (Rodent Model)
This protocol is a composite based on methodologies for studying deuterated compounds and L-DOPA in vivo.
1. Animal Model:
-
6-hydroxydopamine (6-OHDA)-lesioned rats are commonly used as an animal model of Parkinson's disease.
2. Drug Preparation and Administration:
-
This compound is dissolved in saline. For studies investigating central effects, it is often co-administered with a peripheral DOPA decarboxylase inhibitor like benserazide to prevent peripheral conversion to dopamine.
-
Administration is typically via intraperitoneal (i.p.) injection.
3. In Vivo Sampling (Microdialysis):
-
A microdialysis probe is surgically implanted into the striatum of the anesthetized rat.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF).
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after this compound administration.
4. Sample Analysis (LC-MS/MS):
-
This compound is used as an internal standard for the quantification of L-DOPA by LC-MS/MS.
-
The dialysate samples are analyzed using a liquid chromatography system coupled to a tandem mass spectrometer.
-
A specific multiple reaction monitoring (MRM) transition is used to detect and quantify this compound and its metabolites. For example, the transition for this compound could be m/z 201.05 → 154.39.
5. Data Analysis:
-
The concentration of this compound and its metabolites (e.g., dopamine-d2) in the dialysate is calculated over time to determine pharmacokinetic and pharmacodynamic parameters.
Radiolabeled L-DOPA (18F-DOPA) In Vivo PET Imaging Protocol (Rodent Model)
This protocol is based on established methods for 18F-DOPA PET imaging in rodents.
1. Animal Preparation:
-
Rats or mice are fasted overnight to reduce peripheral L-DOPA competition.
-
Animals are anesthetized (e.g., with isoflurane) and placed in a PET scanner.
2. Radiotracer Administration:
-
To inhibit peripheral metabolism of 18F-DOPA, animals are pre-treated with a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor (e.g., carbidopa) and a catechol-O-methyltransferase (COMT) inhibitor (e.g., entacapone).
-
A bolus of 18F-DOPA is injected intravenously (i.v.).
3. PET Scan Acquisition:
-
A dynamic PET scan is acquired for a period of 90-120 minutes immediately following radiotracer injection.
-
The data is reconstructed into a series of time frames.
4. Image Analysis:
-
Regions of interest (ROIs) are drawn on the reconstructed PET images, typically in the striatum (target region) and cerebellum (reference region).
-
Time-activity curves (TACs) are generated for each ROI, showing the change in radioactivity concentration over time.
-
Kinetic modeling (e.g., using the Patlak plot) is applied to the TACs to calculate the striatal 18F-DOPA influx constant (Ki), which reflects dopamine synthesis and storage capacity.
Visualizing the Pathways and Processes
L-DOPA to Dopamine Signaling Pathway
Caption: L-DOPA crosses the blood-brain barrier and is converted to dopamine in neurons.
Experimental Workflow: this compound vs. Radiolabeled L-DOPA
Caption: Workflow comparison for in vivo studies using this compound and radiolabeled L-DOPA.
Discussion and Recommendations
The choice between this compound and radiolabeled L-DOPA for in vivo studies depends heavily on the specific research question.
This compound coupled with mass spectrometry is an excellent choice for studies requiring:
-
High chemical specificity: To differentiate between the administered drug and its metabolites with high precision.
-
Pharmacokinetic studies at pharmacological doses: As it is non-radioactive, higher doses can be administered to study dose-dependent effects.
-
Lower cost: The synthesis of deuterated compounds and the use of LC-MS/MS are generally less expensive than radiotracer synthesis and PET imaging.
-
Ex vivo tissue analysis: For detailed quantification of the drug and its metabolites in specific tissues after the in vivo phase.
Radiolabeled L-DOPA with PET or SPECT imaging is the preferred method for:
-
Non-invasive, real-time imaging: To visualize and quantify the biodistribution and kinetics of L-DOPA in the living brain.
-
High sensitivity: To detect tracer-level concentrations, minimizing the pharmacological effect of the administered compound.
-
Longitudinal studies: The non-invasive nature allows for repeated imaging of the same subject over time to monitor disease progression or treatment effects.
-
Assessing dopamine synthesis and storage capacity: PET with 18F-DOPA is a well-established method for measuring the integrity of the presynaptic dopaminergic system.
Both this compound and radiolabeled L-DOPA are powerful tools for in vivo research. This compound offers high chemical specificity and the ability to study pharmacological effects, making it ideal for detailed pharmacokinetic and metabolic studies. Radiolabeled L-DOPA, particularly 18F-DOPA with PET, provides unparalleled in vivo imaging capabilities for non-invasively assessing the dopaminergic system. The selection of the appropriate tracer should be guided by the specific aims of the study, available resources, and the desired balance between chemical specificity, invasiveness, and the ability to perform longitudinal assessments. In many cases, a combination of both techniques could provide the most comprehensive understanding of L-DOPA's in vivo behavior.
References
- 1. Pharmacokinetics, metabolism and safety of deuterated L‐DOPA (SD‐1077)/carbidopa compared to L‐DOPA/carbidopa following single oral dose administration in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, metabolism and safety of deuterated L-DOPA (SD-1077)/carbidopa compared to L-DOPA/carbidopa following single oral dose administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of 11C-labeled L-DOPA and L-fluorodopa as positron emission tomography tracers for the presynaptic dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of L-DOPA-d3
For researchers and professionals in the fields of science and drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of L-DOPA-d3, a deuterated form of L-DOPA used as an internal standard in quantitative analysis. The following protocols are based on safety data sheets and established best practices for handling hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care to minimize exposure risks. Based on available safety data, the following personal protective equipment (PPE) is mandatory:
When there is a potential for generating dust outside of a certified chemical fume hood, a respirator equipped with a particulate filter should be worn. All handling and preparation of this compound solutions should be conducted within a certified chemical fume hood to prevent the inhalation of aerosols or dust.
Waste Categorization and Disposal Summary
This compound and materials contaminated with it are classified as hazardous chemical waste and must be disposed of accordingly. Mixing this waste with other waste streams should be avoided.
| Waste Type | Disposal Container | Final Disposal Method |
| Unused/Leftover this compound Powder | Designated, sealed, and clearly labeled chemical waste container. | Collection by a licensed professional waste disposal service. |
| Contaminated Labware (e.g., gloves, weighing papers, pipette tips) | Designated, sealed, and clearly labeled chemical waste container. | Collection by a licensed professional waste disposal service. |
| Used Needles and Syringes | Designated sharps container. | Incineration. |
| Contaminated Packaging | Dispose of as unused product in a designated chemical waste container. | Collection by a licensed professional waste disposal service. |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound waste:
-
Segregation of Waste : Isolate all this compound waste from other laboratory waste streams. This includes unused product, contaminated materials, and empty containers.
-
Container Management :
-
Whenever feasible, keep waste chemicals in their original containers.
-
If transferring to a new container, ensure it is compatible with the chemical, properly sealed, and clearly labeled with the chemical name ("this compound Waste") and associated hazard symbols.
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Collection of Solid Waste :
-
Carefully collect any leftover or unused this compound solid powder and place it in the designated chemical waste container.
-
Avoid generating dust during transfer. If a spill occurs, do not dry sweep. Instead, gently moisten the powder with water to prevent it from becoming airborne and then carefully scoop it into the waste container.
-
-
Disposal of Contaminated Materials :
-
All disposable items that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, must be considered contaminated and placed in the designated chemical waste container.
-
Used needles and syringes must be immediately placed in a designated sharps container to prevent injuries and to be destined for incineration.
-
-
Arranging for Professional Disposal :
-
Do not discard this compound waste down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling L-DOPA-d3
For researchers, scientists, and drug development professionals, ensuring laboratory safety and operational efficiency is paramount. This guide provides immediate, essential information for the safe handling and disposal of L-DOPA-d3, a deuterated form of L-DOPA. Adherence to these procedures will minimize risks and ensure compliant laboratory practices.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) is mandatory to prevent exposure.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required Equipment | Specifications and Usage |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Must conform to EN166 or NIOSH standards.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Inspect gloves before use and use proper removal technique to avoid skin contact. Dispose of contaminated gloves after use. |
| Respiratory Protection | Particulate respirator (e.g., N95 or P1) | Required when handling the powder outside of a certified chemical fume hood.[2] |
| Body Protection | Laboratory coat | Should be worn at all times when handling the chemical. |
Operational Plan: Step-by-Step Handling Procedures
To ensure minimal exposure and maintain the integrity of the compound, follow these step-by-step procedures when handling this compound.
Preparation:
-
Read and understand the Safety Data Sheet (SDS) for this compound before starting any work.
-
Ensure a certified chemical fume hood is available and functioning correctly.[2]
-
Gather all necessary PPE as specified in Table 1 and inspect for any damage.
-
Prepare a designated work area within the fume hood, ensuring it is clean and uncluttered.
Handling the Compound:
-
Don the appropriate PPE before entering the designated handling area.
-
Perform all manipulations of this compound powder, including weighing and solution preparation, inside a certified chemical fume hood to avoid generating airborne dust.
-
Use caution to avoid creating dust during handling.
-
Keep the container of this compound tightly closed when not in use.
Post-Handling:
-
Thoroughly clean the work area after handling is complete.
-
Decontaminate any equipment used.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Table 2: Spill Cleanup Procedures for this compound Powder
| Step | Action |
| 1. Evacuate and Secure | Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the area. |
| 2. Assess the Spill | From a safe distance, assess the extent of the spill. For large spills, or if you are not trained in spill cleanup, contact your institution's Environmental Health and Safety (EHS) department. |
| 3. Don PPE | Wear the appropriate PPE as listed in Table 1, including respiratory protection. |
| 4. Contain the Spill | Gently cover the spill with an absorbent material to prevent the powder from becoming airborne. |
| 5. Clean the Spill | Carefully sweep the spilled material and absorbent into a designated, labeled hazardous waste container. Avoid creating dust. |
| 6. Decontaminate the Area | Wipe the spill area with a damp cloth. Place the cloth in the hazardous waste container. |
| 7. Dispose of Waste | Seal the hazardous waste container and label it appropriately for disposal. |
| 8. Report the Incident | Report the spill to your supervisor and EHS department, following your institution's protocols. |
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure environmental safety and regulatory compliance.
Waste Segregation and Collection:
-
Unused this compound: Any remaining or unused this compound powder should be collected as chemical waste.
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, weigh boats, pipette tips, and spill cleanup debris, must be disposed of as hazardous waste.
-
Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Disposal Method:
-
This compound waste should be placed in a clearly labeled, sealed, and compatible hazardous waste container.
-
The primary recommended method for the final disposal of pharmaceutical waste is incineration at a permitted hazardous waste facility. This ensures the complete destruction of the compound.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in regular trash.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
